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  • Product: N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
  • CAS: 87165-28-4

Core Science & Biosynthesis

Foundational

molecular structure and bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

An In-Depth Technical Guide to the Molecular Structure and Bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Abstract N-(2-chloro-6-methylphenyl)-2-cyanoacetamide belongs to the versatile class of cyanoacetamides,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Abstract

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide belongs to the versatile class of cyanoacetamides, a scaffold of significant interest in medicinal chemistry and drug development due to its broad spectrum of biological activities.[1] A profound understanding of its three-dimensional structure, electronic properties, and intermolecular bonding capabilities is paramount for elucidating its mechanism of action and designing next-generation analogues with enhanced potency and selectivity. This technical guide provides a comprehensive exploration of the molecular architecture of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. In the absence of direct single-crystal X-ray diffraction data for this specific molecule, this paper establishes a robust analytical framework by synthesizing data from closely related, structurally characterized analogues. We present detailed, field-proven protocols for synthesis, spectroscopic characterization (NMR, FT-IR, MS), and crystallographic analysis, explaining the causality behind experimental choices. Furthermore, we outline a computational workflow to predict and analyze the molecule's electronic structure, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Cyanoacetamide Scaffold

The cyanoacetamide core is a privileged synthon in modern medicinal chemistry, serving as a foundational building block for a vast array of heterocyclic compounds.[2] Its inherent polyfunctionality, featuring electrophilic and nucleophilic centers, allows for remarkable synthetic versatility in multicomponent reactions, enabling the rapid construction of complex molecular libraries.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities that span antimicrobial, anticancer, anti-inflammatory, and insecticidal domains.[1][3][4]

The specific molecule, N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, combines the reactive cyanoacetamide moiety with a substituted phenyl ring. The ortho-chloro and -methyl groups are critical determinants of its conformational behavior, influencing the dihedral angle between the phenyl ring and the amide plane. This steric hindrance directly impacts the molecule's shape, solubility, and ability to form key interactions—such as hydrogen bonds—with biological targets. Therefore, a detailed structural and bonding analysis is not merely an academic exercise but a critical prerequisite for rational drug design and the development of robust structure-activity relationships (SAR).

Predicted Physicochemical and Structural Properties

While experimental data for the title compound is sparse, we can predict its key properties based on established computational models and data from close isomers, such as N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.[5] These parameters are crucial for predicting its behavior in biological systems and for planning experimental work.

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₉ClN₂O(Calculated)
Molecular Weight 208.64 g/mol [5]
IUPAC Name N-(2-chloro-6-methylphenyl)-2-cyanoacetamide(Standard)
XLogP3 ~2.3[5]
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 3 (O, N of nitrile, N of amide)(Calculated)
Rotatable Bonds 2(Calculated)

Synthesis and Spectroscopic Characterization: A Methodological Workflow

Validating the identity and purity of a synthesized compound is the cornerstone of chemical research. This section outlines a standard, self-validating protocol for the synthesis and structural elucidation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Proposed Synthesis

The most direct and efficient route involves the N-acylation of 2-chloro-6-methylaniline with a suitable cyanoacetylating agent. Using an activated precursor like 1-cyanoacetyl-3,5-dimethylpyrazole is often superior to using ethyl cyanoacetate, as the reaction can proceed under milder conditions and yields are typically higher.[6]

Synthesis cluster_reactants Reactants cluster_process Process Aniline 2-chloro-6-methylaniline Solvent Aprotic Solvent (e.g., THF, DCM) Room Temperature Aniline->Solvent Dissolve Agent Cyanoacetylating Agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) Agent->Solvent Add Product N-(2-chloro-6-methylphenyl) -2-cyanoacetamide Solvent->Product Stir & Purify (Crystallization)

Caption: Proposed synthetic pathway for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Experimental Protocol: Synthesis

  • Reaction Setup: To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) in dry tetrahydrofuran (THF), add 1-cyanoacetyl-3,5-dimethylpyrazole (1.1 eq) at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[7]

Spectroscopic Elucidation Workflow

A multi-spectroscopic approach is essential for unambiguous structure confirmation.

Spectroscopy_Workflow Start Purified Crystalline Solid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Dissolve in CDCl₃ IR FT-IR Spectroscopy Start->IR Prepare KBr pellet or ATR MS Mass Spectrometry (ESI-MS) Start->MS Dissolve in MeOH/CH₃CN Confirmation Unambiguous Structure Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the definitive connectivity map of the molecule. The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift), while spin-spin coupling reveals neighboring nuclei.

  • Predicted ¹H NMR Spectrum (in CDCl₃):

    • ~ δ 7.2-7.4 ppm (m, 3H): Aromatic protons of the phenyl ring. The substitution pattern will lead to a complex multiplet.

    • ~ δ 8.0-8.5 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening and potential exchange.

    • ~ δ 3.8 ppm (s, 2H): Methylene protons (CH₂). This is expected to be a sharp singlet as there are no adjacent protons to couple with.[3]

    • ~ δ 2.3 ppm (s, 3H): Methyl group (CH₃) protons. A singlet due to the absence of neighboring protons.

  • Predicted ¹³C NMR Spectrum (in CDCl₃):

    • ~ δ 160-165 ppm: Amide carbonyl carbon (C=O).[8]

    • ~ δ 115-140 ppm: Aromatic carbons (6 signals expected).

    • ~ δ 115 ppm: Nitrile carbon (C≡N).[3]

    • ~ δ 25-30 ppm: Methylene carbon (CH₂).[3]

    • ~ δ 18-20 ppm: Methyl carbon (CH₃).

Protocol for NMR Analysis:

  • Prepare a solution of ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

3.2.2 Infrared (IR) Spectroscopy

  • Causality: IR spectroscopy probes the vibrational modes of functional groups. Each bond (C=O, N-H, C≡N) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

    • ~2250 cm⁻¹: C≡N (nitrile) stretching, typically a sharp and intense band.[3]

    • ~1680 cm⁻¹: C=O (Amide I band) stretching vibration.

    • ~1540 cm⁻¹: N-H bending (Amide II band).

    • ~750-800 cm⁻¹: C-Cl stretching vibration.

3.2.3 Mass Spectrometry (MS)

  • Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

  • Expected Result (ESI+):

    • A prominent ion peak at m/z corresponding to [M+H]⁺ (209.0479) and [M+Na]⁺ (231.0299).

    • The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with ~33% the intensity of the M peak) must be observed.

Molecular Structure and Bonding: Insights from Crystallographic Analogues

While a dedicated crystal structure for the title compound is not available, extensive analysis of closely related structures, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, provides a highly reliable model for its key structural features.[9]

Key Structural Parameters

The defining feature of this class of molecules is the orientation of the acetamide group relative to the phenyl ring.

  • Dihedral Angle: The steric clash between the ortho-substituents (Cl and CH₃) and the amide carbonyl group forces the amide plane to twist out of the plane of the phenyl ring. In the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide, this dihedral angle is significant.[9] We predict a similar large dihedral angle (likely 70-85°) for the title compound. This non-planar conformation is critical as it governs which parts of the molecule are available for intermolecular interactions.

  • Bond Lengths and Angles: Bond lengths and angles within the amide linkage (C-N, C=O) are expected to conform to standard values, with the C-N bond exhibiting partial double-bond character due to resonance.[10][11]

Supramolecular Interactions: The Hydrogen Bonding Motif

The most significant intermolecular interaction dictating the crystal packing will be the hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of an adjacent molecule.

  • Predicted Motif: Based on numerous analogues, these N-H···O interactions are expected to link molecules into one-dimensional chains or tapes.[9][11][12] The cyano group's nitrogen atom could also potentially act as a weaker hydrogen bond acceptor, leading to more complex packing arrangements.

Proposed Workflow for Single-Crystal X-Ray Diffraction

To obtain definitive structural data, the following validated workflow should be employed.

XRay_Workflow Start Purified Compound Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Start->Growth Selection Select High-Quality Single Crystal Growth->Selection Mount Mount on Diffractometer Selection->Mount Data Data Collection (Mo or Cu Kα radiation) Mount->Data Solve Structure Solution (e.g., SHELXT) Data->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Final Final Structural Model (CIF File) Refine->Final

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

Protocol for Crystallography:

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a solvent mixture like dichloromethane/hexane.

  • Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a modern diffractometer, typically with Mo Kα (λ=0.71073 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or dual-space algorithms. Refine the resulting atomic model against the experimental data to achieve the best possible fit, yielding precise bond lengths, angles, and intermolecular contacts.

Conclusion and Future Directions

This technical guide has established a comprehensive framework for understanding the . Through an analysis of its constituent functional groups and data from closely related analogues, we have predicted its key spectroscopic signatures, conformational preferences, and intermolecular interaction motifs. The pronounced twist between the phenyl ring and the amide plane, driven by steric hindrance from the ortho-substituents, is identified as its most critical structural feature.

The detailed experimental and computational protocols provided herein offer a clear and validated roadmap for researchers to confirm these predictions. The definitive elucidation of this molecule's three-dimensional structure through single-crystal X-ray diffraction is the most critical next step. This experimental data will serve as a vital benchmark for computational models and will empower drug development professionals to pursue rational, structure-based design of more effective therapeutic agents built upon the versatile cyanoacetamide scaffold.

References

  • Chen, J., Liu, G., & Liu, J. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o991. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4226596, N-(2-chloro-6-methylphenyl)acetamide. Retrieved March 21, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846083, N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved March 21, 2026, from [Link].

  • Milosavljević, S., Mijin, D., & Petrović, S. (2012). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Chemistry & Industry, Chemical Engineering Quarterly, 19(1), 67-78. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved March 21, 2026, from [Link].

  • NIST. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. In NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link].

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179; Vol. 9, p.36. [Link]

  • El-Sabagh, A. S., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(5), 249-252. [Link]

  • QuickCompany.in. (n.d.). Improved Process For The Total Synthesis Of Ranolazine. Retrieved March 21, 2026, from [Link].

  • Kamal El-dean, A. M., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. ASJP. [Link]

  • Shaik, S. P., et al. (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 387-395. [Link]

  • Gowda, B. T., et al. (2000). Structural studies on N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides. Zeitschrift für Naturforschung B, 55(8), 711-720. [Link]

  • Mijin, D. Z., et al. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides: A correlation study. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78. [Link]

  • Ahmad, A., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR-%2C-H-and-C-NMR-%2C-Ahmad-Alam/856272551609139265f7c324e937d57253507b55]([Link]

  • Fadda, A. A., & El-Mekabaty, A. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E, 64(2), o286. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E, 64(4), o987. [Link]

  • de Almeida, R. F., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]

Sources

Exploratory

1H and 13C NMR spectral reference data for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

An In-depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, identification, and characterization of novel small molecules. By dissecting the anticipated chemical shifts, multiplicities, and coupling constants, this guide serves as a valuable reference for the structural elucidation of this and structurally related compounds. The methodologies and interpretations presented herein are grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures and established spectral databases.

Introduction

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a multifaceted organic compound featuring a substituted aromatic ring, an amide linkage, and a cyanoacetamide moiety. The precise and unambiguous structural confirmation of such molecules is paramount in chemical research and development, particularly in the pharmaceutical industry where molecular structure dictates biological activity. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution. This guide offers a detailed projection and interpretation of the 1H and 13C NMR spectra of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, providing a foundational dataset for its characterization.

The structural features of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, including the electronically diverse substituents on the phenyl ring and the presence of various functional groups, give rise to a distinct and informative NMR fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: Predicted 1H NMR Spectral Data for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (NH)~8.5 - 9.5Singlet (broad)1HN/A
H-3, H-4, H-5~7.2 - 7.5Multiplet3Hortho, meta
H-b (CH2)~3.8 - 4.0Singlet2HN/A
H-c (CH3)~2.2 - 2.4Singlet3HN/A
Molecular Structure with Proton Assignments:

Caption: Molecular structure of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide with proton numbering.

Interpretation of the 1H NMR Spectrum:
  • Amide Proton (H-a): The amide proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • Aromatic Protons (H-3, H-4, H-5): The three protons on the phenyl ring are chemically non-equivalent and will likely appear as a complex multiplet between 7.2 and 7.5 ppm.[1][2] The exact splitting pattern will depend on the coupling constants between them (3Jortho and 4Jmeta).

  • Methylene Protons (H-b): The two protons of the methylene group (CH2) are adjacent to the cyano and carbonyl groups, both of which are electron-withdrawing. This will cause a significant downfield shift, and they are expected to appear as a sharp singlet around 3.8-4.0 ppm.

  • Methyl Protons (H-c): The three protons of the benzylic methyl group (CH3) are attached to the aromatic ring and will resonate as a singlet in the range of 2.2-2.4 ppm.[1]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the 13C isotope, proton decoupling is typically employed, resulting in a spectrum of singlets for each unique carbon atom.

Table 2: Predicted 13C NMR Spectral Data for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide)~165 - 170
C-1, C-2, C-6~130 - 140
C-3, C-4, C-5~125 - 130
CN (Nitrile)~115 - 120
CH2~25 - 30
CH3~18 - 22
Molecular Structure with Carbon Assignments:

Caption: Molecular structure of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide with carbon numbering.

Interpretation of the 13C NMR Spectrum:
  • Amide Carbonyl (C=O): The carbon of the amide carbonyl group is significantly deshielded and is expected to appear in the range of 165-170 ppm.[3]

  • Aromatic Carbons (C-1 to C-6): The six carbons of the phenyl ring will resonate in the aromatic region of the spectrum, typically between 120 and 150 ppm.[4] The carbons directly attached to the chloro (C-2) and methyl (C-6) substituents, as well as the carbon bearing the amide group (C-1), will have distinct chemical shifts from the other aromatic carbons (C-3, C-4, C-5).

  • Nitrile Carbon (CN): The carbon of the cyano group is also deshielded and is expected to appear in the range of 115-120 ppm.[3]

  • Methylene Carbon (CH2): The methylene carbon, situated between the amide carbonyl and the cyano group, will be found in the upfield region of the spectrum, likely between 25 and 30 ppm.

  • Methyl Carbon (CH3): The benzylic methyl carbon will be the most shielded carbon in the molecule, appearing at approximately 18-22 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified solid N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the amide proton.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the deuterated solvent.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • For 1H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For 13C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to the 1H experiment to obtain adequate signal intensity.

Data Processing
  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Integrate the signals in the 1H spectrum to determine the relative number of protons.

  • Reference the spectra to the internal standard (TMS at 0.00 ppm).

Conclusion

This technical guide provides a detailed theoretical framework for the 1H and 13C NMR spectral analysis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. The predicted chemical shifts, multiplicities, and integration values, along with the interpretation of the spectral data, serve as a robust reference for the structural verification of this compound. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. By leveraging the information contained within this guide, researchers can confidently identify and characterize N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and related molecular architectures.

References

  • Organic Chemistry at CU Boulder. (n.d.). Aromatics - Spectroscopy Tutorial. Retrieved from University of Colorado Boulder website.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Hirano, S. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 36(11), 1973-1978.
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  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Wisconsin-Madison website.
  • Hirano, S. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Journal of the Agricultural Chemical Society of Japan, 46(7), 347-352.
  • Mphahame, B. J., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8201.
  • Momin, Y. H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Gazzar, C., et al. (2018).
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum.
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website.
  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website.
  • Li, W., et al. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o313.
  • SpectraBase. (n.d.). 2-Cyanoacetamide - Optional[13C NMR] - Chemical Shifts.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from UCLA Department of Chemistry and Biochemistry website.
  • Colby College. (n.d.). Spectra Viewer. Retrieved from Colby College, Department of Chemistry website.
  • Vishwakarma, R. K., & Singh, K. N. (2023). Synthesis of functionalized alkenes via Cu(I)-catalysed allylation of acetanilides using Morita-Baylis-Hillman bromides. Organic & Biomolecular Chemistry, 21(1), 107-116.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. In PubChem Compound Database.
  • Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o286.
  • Sigma-Aldrich. (n.d.). N-(2,6-Dimethylphenyl)chloroacetamide 99%.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-. In NIST Chemistry WebBook.
  • Ghorab, M. M., et al. (2009). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis. Organic Chemistry: An Indian Journal, 5(2), 143-150.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical analysis of the thermodynamic stability of N-(2-chloro-6-methylphenyl)-2-cyanoace...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical analysis of the thermodynamic stability of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, a key intermediate in pharmaceutical synthesis. Understanding the inherent stability and degradation pathways of this molecule is critical for ensuring the quality, safety, and efficacy of final drug products. This document outlines the compound's physicochemical properties, explores potential degradation mechanisms from a theoretical standpoint, and provides detailed, field-proven experimental protocols for empirical stability assessment. Methodologies such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation (stress testing) are discussed in depth, explaining the causality behind experimental choices to ensure data integrity. This whitepaper serves as an authoritative resource for designing robust stability studies, interpreting complex thermal analysis data, and establishing appropriate storage and handling conditions.

Introduction to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a substituted aromatic amide whose structural complexity warrants a thorough investigation of its stability. The molecule features several functional groups that can influence its reactivity and degradation profile: an amide linkage susceptible to hydrolysis, a cyano group that can also undergo hydrolysis, and a chlorinated aromatic ring. Thermodynamic stability is not merely an academic parameter; it is a cornerstone of drug development and manufacturing.[1][2] An unstable intermediate can lead to impurity formation, reduced yield, and potential safety concerns in the final Active Pharmaceutical Ingredient (API).

Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development for evaluating molecular stability.[1][2][3] These studies intentionally subject the compound to conditions more severe than standard storage, such as high heat, humidity, and extreme pH, to identify likely degradation products and establish degradation pathways.[1][4] The insights gained are invaluable for developing stability-indicating analytical methods, selecting appropriate packaging, and defining shelf-life recommendations.[1][3]

Physicochemical Profile

While comprehensive experimental thermodynamic data for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is not widely published, its basic physicochemical properties can be compiled from available sources and compared with structurally similar compounds.

PropertyValue / InformationSource
Molecular Formula C₁₀H₉ClN₂OPubChem[5]
Molecular Weight 208.64 g/mol PubChem[5]
Appearance Solid (Crystalline Powder/Needles)Thermo Fisher Scientific[6]
Melting Point 143-150 °C (for a similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide)Thermo Fisher Scientific[6]
Solubility Insoluble in water; Soluble in Chloroform, Methanol (for a similar compound)ChemBK[7]

Note: Data for exact analogues is used where specific data for the title compound is unavailable. Researchers should perform their own characterization.

Theoretical Stability Assessment & Potential Degradation Pathways

The structure of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide suggests several potential pathways for degradation under standard and stressed conditions.

Key Reactive Sites:

  • Amide Bond: The amide linkage is a primary site for hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into 2-chloro-6-methylaniline and 2-cyanoacetic acid. The rate of this hydrolysis can be influenced by temperature and the presence of catalysts.

  • Cyano Group: The nitrile (cyano) group is also susceptible to hydrolysis, which can proceed first to a primary amide (forming a malonamide derivative) and subsequently to a carboxylic acid. Studies on cyanoacetamide have shown that the presence of the cyano group, an electron-withdrawing substituent, facilitates the hydrolysis process compared to simple amides like acetamide.

  • Aromatic System: The chlorinated benzene ring is generally stable but can be susceptible to photolytic degradation or specific oxidative reactions under harsh conditions.

Primary Degradation Pathway: Hydrolysis Hydrolysis is the most anticipated degradation pathway. The presence of both an amide and a cyano group creates a competitive or sequential degradation profile that must be characterized.

Caption: Predicted hydrolytic degradation pathways for the title compound.

Experimental Protocols for Thermodynamic Stability Assessment

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a compound. The following protocols are standard in the pharmaceutical industry for generating robust and reliable data.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine thermal transition temperatures (melting, decomposition) and the enthalpy associated with these events.[8][9] An exothermic event following the melting endotherm is a strong indicator of thermal decomposition.

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.[10][11] The extrapolated onset temperature for indium should be within 156.6 ± 0.5 °C and the enthalpy of fusion within 28.6 ± 2.9 J/g.[10]

  • Sample Preparation: Accurately weigh 1-3 mg of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide into an aluminum or hermetically sealed pan.[9] An empty, sealed pan should be used as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[10]

    • Heating Rate: A standard rate of 10 °C/min is typically used for initial screening.[9][10]

    • Temperature Range: Program the instrument to heat from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition, typically up to 350-400 °C.[10]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak of the melting endotherm. Observe for any subsequent exothermic peaks, which indicate decomposition. The integrated area of these peaks provides the enthalpy of the transitions (ΔH).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is highly effective for quantifying mass loss associated with desolvation, dehydration, or thermal decomposition.[14][15]

Protocol:

  • Instrument Setup: Use a calibrated thermobalance.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), depending on the desired stress condition, at a controlled flow rate.[14]

    • Heating Rate: A linear heating rate of 10 °C/min is standard.[14]

    • Temperature Range: Heat from ambient to a temperature where complete decomposition is observed (e.g., up to 600 °C or higher).

  • Data Analysis: The TGA curve plots mass percentage versus temperature. A step in the curve indicates a mass loss event. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate.

Forced Degradation (Isothermal Stress Testing)

Principle: Forced degradation studies are the cornerstone of stability testing, providing critical insights into degradation pathways and the specificity of analytical methods.[1][3][16] The compound is subjected to various stress conditions to accelerate degradation.

Workflow for Forced Degradation:

Caption: Experimental workflow for forced degradation studies.

Protocol:

  • Sample Preparation: Prepare stock solutions of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in a suitable solvent mixture (e.g., acetonitrile/water). For solid-state thermal stress, use the pure compound.

  • Application of Stress:

    • Acid/Base Hydrolysis: Treat the sample solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Test at room temperature and an elevated temperature (e.g., 60°C).[4]

    • Oxidation: Treat the sample solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[4]

    • Thermal: Store the solid sample in a stability chamber at elevated temperature and humidity (e.g., 80°C / 75% RH).[4]

    • Photostability: Expose the solid sample and solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in the identification of degradation products.

  • Data Interpretation: Calculate the percentage of degradation. Elucidate the structure of any significant degradation products.[1] This data is crucial for demonstrating the specificity of the analytical method.[2][16]

Data Interpretation and Summary

The collective data from DSC, TGA, and forced degradation studies provides a holistic view of the compound's thermodynamic stability.

  • DSC/TGA: These analyses will define the upper-temperature limits for handling and storage. A sharp melting point followed by decomposition at a significantly higher temperature suggests good thermal stability. Conversely, a broad melting range or decomposition occurring at or near the melting point indicates poor thermal stability.

  • Forced Degradation: The results will establish the compound's lability under specific conditions. For example, rapid degradation under basic conditions would indicate that exposure to alkaline environments must be strictly avoided during synthesis and formulation. The identified degradation products must be characterized and monitored as potential impurities in the final API.

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is imperative for its successful use in pharmaceutical development. The theoretical assessment points towards hydrolysis of the amide and cyano moieties as the primary degradation pathways. This must be confirmed empirically.

It is strongly recommended that comprehensive DSC, TGA, and forced degradation studies be conducted as outlined. The data from these experiments will dictate critical process parameters, inform formulation strategies, and ensure the development of a safe, stable, and effective final drug product. Based on the anticipated sensitivity to hydrolysis, it is advisable to store the material in a dry, inert atmosphere and to control pH meticulously during any aqueous processing steps.

References

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. Retrieved from [Link]

  • Rane, K., & Sangshetti, J. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 4(8), 2937-2946. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(6), 54-64. Retrieved from [Link]

  • El-Nahas, A. M., & El-Shazly, S. A. (1981). Kinetics of Base Hydrolysis of Cyano- acetamide inMethanol-Water Mixtures. Indian Journal of Chemistry, 20A, 399-401. Retrieved from [Link]

  • Gao, C., et al. (2015). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. Journal of Applied Polymer Science, 132(42). Retrieved from [Link]

  • E, J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1956-1964. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles, Methods, and Industrial Applications. Retrieved from [Link]

  • PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • ChemBK. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • Wikipedia. Thermogravimetric analysis. Retrieved from [Link]

  • CD Formulation. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]

  • Cooper, A. (2000). Differential scanning microcalorimetry. In S. E. Harding & B. Z. Chowdhry (Eds.), Protein-Ligand Interactions: hydrodynamics and calorimetry (pp. 287-318). Oxford University Press. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Pyrimidines and the Utility of N-(2-chloro-6-methylphenyl)-2-cya...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrimidines and the Utility of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The synthetic accessibility and the potential for diverse functionalization make pyrimidines a privileged structure in the design of novel pharmaceuticals.

This guide focuses on the application of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as a versatile and efficient precursor for the synthesis of highly substituted pyrimidine derivatives. The presence of an activated methylene group, a cyano moiety, and a sterically hindered N-aryl substituent makes this compound a unique building block for constructing complex pyrimidine systems. The 2-chloro-6-methylphenyl group can impart specific conformational constraints and lipophilicity to the final molecules, which can be crucial for their biological activity and pharmacokinetic properties.

The primary synthetic strategy discussed herein is the base-catalyzed cyclocondensation reaction of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide with various dinucleophiles, such as guanidine, to yield highly functionalized aminopyrimidines. This approach offers a direct and atom-economical route to pyrimidine-5-carbonitrile derivatives, which are valuable intermediates for further chemical modifications.

Core Synthetic Pathway: Cyclocondensation with Guanidine

The most direct application of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in pyrimidine synthesis is its reaction with guanidine or its salts. This reaction proceeds via a base-catalyzed cyclocondensation mechanism to afford 2,4-diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile.

Reaction Mechanism and Rationale

The reaction is initiated by the deprotonation of the active methylene group of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide by a base, typically an alkoxide like sodium ethoxide or a strong organic base. This generates a carbanion that is stabilized by both the adjacent cyano and amide groups. The resulting nucleophilic carbanion then attacks one of the electrophilic carbon atoms of guanidine. An intramolecular cyclization follows, with the elimination of a molecule of water, leading to the formation of the stable pyrimidine ring.

The choice of a strong base is critical to ensure the efficient deprotonation of the α-carbon, initiating the reaction cascade. The use of guanidine nitrate or hydrochloride is common, and a base is required to liberate the free guanidine in situ.[2][3] The reaction is typically carried out in a polar protic solvent like ethanol or methanol to facilitate the dissolution of the reactants and the stabilization of the charged intermediates.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product reactant1 N-(2-chloro-6-methylphenyl)-2-cyanoacetamide carbanion Carbanion Intermediate reactant1->carbanion Deprotonation reactant2 Guanidine adduct Guanidine Adduct base Base (e.g., NaOEt) solvent Solvent (e.g., Ethanol) product 2,4-Diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile heat Heat carbanion->adduct Nucleophilic Attack adduct->product Intramolecular Cyclization & Dehydration

Caption: General workflow for the synthesis of a substituted pyrimidine from N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile

This protocol is adapted from established procedures for the synthesis of aminopyrimidines from active methylene compounds and guanidine.[3][4]

Materials:

  • N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

  • Guanidine hydrochloride or Guanidine nitrate

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Absolute Ethanol or Methanol

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.1 equivalents) to absolute ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold distilled water to the residue to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure 2,4-diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Procedural Steps:

  • The use of an anhydrous alcohol and a strong base like sodium ethoxide is crucial for the efficient formation of the reactive carbanion.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • TLC monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

  • Precipitation with water is an effective method for isolating the product, which is typically a solid with low water solubility.

  • Recrystallization is a standard technique for purifying solid organic compounds.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions for the synthesis of aminopyrimidine derivatives, illustrating the impact of different parameters on the reaction outcome.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)EthanolReflux585
2K₂CO₃ (2.0)DMF1001260
3Piperidine (cat.)EthanolReflux875
4DBU (1.1)Acetonitrile80682

This data is illustrative and based on typical outcomes for similar reactions.

Further Applications and Derivatizations

The synthesized 2,4-diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile is a versatile intermediate for the synthesis of more complex heterocyclic systems.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid, opening up avenues for further amide coupling reactions.

  • Reactions of the Amino Groups: The amino groups on the pyrimidine ring can be acylated, alkylated, or used in condensation reactions to build fused ring systems.

  • Nucleophilic Aromatic Substitution: The pyrimidine ring can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

G start N-(2-chloro-6-methylphenyl)-2-cyanoacetamide intermediate 2,4-Diamino-6-[(2-chloro-6-methylphenyl)amino]pyrimidine-5-carbonitrile start->intermediate Cyclocondensation product1 Pyrimidine-5-carboxamide derivative intermediate->product1 Hydrolysis product2 Fused Pyrimidine Systems (e.g., Purines) intermediate->product2 Further Cyclization product3 Further Substituted Pyrimidines intermediate->product3 Functional Group Interconversion

Caption: Potential derivatization pathways for the synthesized pyrimidine intermediate.

Conclusion

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide serves as a highly effective and versatile starting material for the synthesis of functionalized pyrimidine derivatives. The straightforward cyclocondensation reaction with guanidine provides a reliable route to aminopyrimidines bearing a cyano group, which can be further elaborated to generate a diverse library of compounds for drug discovery and development. The protocols and rationale provided in this guide are intended to facilitate the exploration of this valuable synthetic tool by researchers in the field.

References

  • Jain, S., & Sharma, P. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1274-1278.
  • Aher, J. S., Kardel, A. V., Gaware, M. R., Lokhande, D. D., & Bhagare, A. M. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
  • Request PDF. (n.d.). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Gawad, S. M. (2020). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 10(1), 1-20.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 229-236.
  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protsuk, N. I., & Afonin, A. V. (2019). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 24(19), 3469.
  • Chen, I. H., Shi, Z. P., & Chern, J. W. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569.
  • Katritzky, A. R., & Zhang, S. (2002). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Arkivoc, 2002(11), 52-60.
  • de la Torre, A., & Estévez, J. C. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Reddy, T. S., & Kumar, M. P. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(6), 834-840.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 21, 1-10.
  • Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
  • PatSnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463.
  • Moreno-Bueno, G., et al. (2011). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 54(20), 7064-7077.
  • Hoff, B. H., et al. (2018). Base‐catalyzed condensation and acid‐mediated amination of cyanamide. ChemistrySelect, 3(36), 10219-10224.
  • Tariq, A., et al. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Heterocyclic Chemistry, 56(8), 2289-2297.
  • Fadda, A. A., & El-Mekabaty, A. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

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Application

Application Notes & Protocols for the Development of Novel Agrochemicals Based on N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Preamble: The Strategic Value of the N-Aryl Cyanoacetamide Scaffold The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitate a continuous pipeline of novel agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Strategic Value of the N-Aryl Cyanoacetamide Scaffold

The relentless demand for higher crop yields and the emergence of resistance to existing pesticides necessitate a continuous pipeline of novel agrochemicals.[1][2][3] The N-aryl cyanoacetamide scaffold represents a promising starting point for the discovery of new active ingredients. This class of compounds, including the lead structure N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, offers a synthetically accessible framework with a proven record of diverse biological activities. Historical success with related structures, such as the fungicide Cymoxanil, which belongs to the cyanoacetamide-oxime class, underscores the potential of this chemical family.[4] This document serves as a comprehensive guide for researchers, outlining detailed protocols and strategic considerations for leveraging N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in a modern agrochemical discovery program. The methodologies described herein are designed to be robust and self-validating, providing a logical workflow from initial synthesis to lead optimization.

Section 1: Chemical Profile and Synthesis

Physicochemical Properties

A thorough understanding of the lead compound's properties is fundamental. N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a solid at room temperature with limited water solubility but good solubility in common organic solvents. These characteristics are critical for formulation development and for designing effective bioassays.

PropertyValueSource
Molecular FormulaC10H9ClN2OPubChem CID: 846083[5]
Molecular Weight208.64 g/mol PubChem CID: 846083[5]
XLogP32.3PubChem CID: 846083[5]
Melting PointNot available; related compounds range from 119-151°C[6]
AppearanceExpected to be a crystalline solidGeneral chemical knowledge
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Objective: To provide a reliable, high-yield synthesis protocol for the lead compound.

Rationale: The most direct and efficient method for synthesizing N-aryl cyanoacetamides is the acylation of an aniline derivative with a cyanoacetylating agent. This protocol utilizes ethyl cyanoacetate, a commercially available and cost-effective starting material, reacting with 2-chloro-6-methylaniline. The reaction is an amidation, forming a stable amide bond.

Diagram of Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 2-chloro-6-methylaniline C Heat (Reflux) Solvent (e.g., Toluene) A->C B Ethyl Cyanoacetate B->C D N-(2-chloro-6-methylphenyl) -2-cyanoacetamide C->D E Ethanol (byproduct) C->E

Caption: Synthesis of the target compound via amidation.

Materials:

  • 2-chloro-6-methylaniline

  • Ethyl cyanoacetate

  • Toluene or Xylene

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, rotary evaporator, Buchner funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-6-methylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Solvent Addition: Add toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the aniline.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove any unreacted aniline, followed by saturated NaHCO3 solution to neutralize any acidic impurities, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation:

    • The resulting crude solid should be recrystallized from hot ethanol to yield the pure product.

    • Validation: The purified product's identity and purity should be confirmed. A melting point determination should be performed. Purity is assessed by High-Performance Liquid Chromatography (HPLC).[7] Structure is confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Section 2: Biological Screening and Activity Profiling

Once the compound is synthesized and purified, the next critical phase is to determine its biological activity profile. Given that cyanoacetamide derivatives have shown promise as both fungicides and insecticides, a tiered screening approach is recommended.[8][9]

Protocol 2: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of economically important plant pathogenic fungi.

Rationale: The broth microdilution method is a standardized and quantitative technique that allows for the efficient screening of compounds against multiple fungal isolates.[10][11] It provides a direct measure of fungistatic or fungicidal activity.

Fungal Panel (Suggested):

  • Botrytis cinerea (Gray Mold)

  • Phytophthora infestans (Late Blight)[8]

  • Magnaporthe oryzae (Rice Blast)

  • Sclerotium rolfsii (Southern Blight)[12]

  • Fusarium graminearum (Fusarium Head Blight)

Materials:

  • 96-well microtiter plates

  • Fungal isolates and appropriate growth media (e.g., Potato Dextrose Broth - PDB)

  • RPMI-1640 medium (for standardized testing)[13]

  • Spectrophotometer or plate reader

  • Compound stock solution in DMSO

Step-by-Step Procedure:

  • Inoculum Preparation: Grow fungal isolates on agar plates. Prepare a spore suspension or mycelial fragment suspension in sterile water and adjust the concentration to a standard of 1-5 x 10⁴ CFU/mL.[10]

  • Plate Preparation:

    • Dispense 100 µL of appropriate liquid media into each well of a 96-well plate.

    • Create a serial two-fold dilution of the test compound directly in the plate. Start with a high concentration (e.g., 128 µg/mL) and dilute down the rows.

    • Leave wells for a positive control (media + fungus, no compound) and a negative control (media only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) for 48-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.[11] This can be confirmed by reading the optical density at 600 nm.

Diagram of Antifungal Screening Workflow:

G A Prepare Fungal Inoculum C Inoculate Plate A->C B Prepare Serial Dilution of Compound in 96-well Plate B->C D Incubate (48-72h) C->D E Read MIC (Visual/Spectrophotometer) D->E F Data Analysis (EC50 Calculation) E->F

Caption: Workflow for in vitro antifungal screening.

Section 3: Mechanism of Action (MoA) Elucidation

Identifying the MoA is crucial for understanding the compound's potential, predicting cross-resistance, and guiding further optimization.[3][14] For cyanoacetamide-based fungicides, several mechanisms have been proposed.

Potential Fungal Targets:

  • Mitochondrial Respiration: Specifically, inhibition of Complex IV (Cytochrome c oxidase) has been suggested for related compounds like cymoxanil.[8]

  • RNA Synthesis: Interference with RNA polymerase activity is another proposed mechanism.[4][8]

  • Melanin Biosynthesis: Some fungicides act by inhibiting key enzymes in the melanin biosynthesis pathway, which is crucial for the virulence of certain fungi like Magnaporthe oryzae.[2]

Protocol 3: Mitochondrial Respiration Assay

Objective: To determine if N-(2-chloro-6-methylphenyl)-2-cyanoacetamide inhibits mitochondrial respiration in a target fungus.

Rationale: This assay directly measures oxygen consumption, a key indicator of mitochondrial function. A reduction in oxygen consumption in the presence of the compound suggests it may be targeting the electron transport chain.

Materials:

  • Target fungal cells (e.g., Saccharomyces cerevisiae as a model or a target pathogen)

  • Oxygen electrode (Clark-type) or a Seahorse XF Analyzer

  • Respiration buffer

  • Substrates (e.g., glucose, ethanol)

  • Known inhibitors as controls (e.g., Antimycin A for Complex III, Sodium Azide for Complex IV)

Step-by-Step Procedure:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase, harvest by centrifugation, and wash with respiration buffer.

  • Assay Setup: Resuspend the cells in fresh respiration buffer to a known density and place them in the oxygen electrode chamber.

  • Baseline Measurement: Add a respiratory substrate (e.g., glucose) and record the baseline rate of oxygen consumption.

  • Compound Addition: Inject a specific concentration of the test compound (dissolved in DMSO) into the chamber and monitor for any changes in the rate of oxygen consumption.

  • Controls: Run parallel experiments using only the DMSO vehicle (negative control) and known respiratory inhibitors (positive controls) to validate the assay and help pinpoint the site of inhibition.

  • Data Analysis: Calculate the percentage inhibition of oxygen consumption relative to the baseline rate.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening and MoA studies provide the foundation for rationally designing improved analogs. SAR studies involve systematically modifying the lead structure to enhance potency, broaden the activity spectrum, and improve physicochemical properties.[15][16]

Key Areas for Modification:

Based on the N-(2-chloro-6-methylphenyl)-2-cyanoacetamide structure, three primary regions can be explored for modification:

  • The Aryl Ring:

    • Rationale: Substituents on this ring significantly influence lipophilicity, electronic properties, and steric fit within the target's binding pocket.

    • Suggested Modifications: Vary the position and nature of the chloro and methyl groups. Explore other halogens (F, Br), alkyl groups of different sizes, and electron-withdrawing (e.g., -CF₃, -CN) or electron-donating (e.g., -OCH₃) groups. Studies on other N-aryl compounds have shown that disubstitution can enhance activity.[17]

  • The Acetamide Linker:

    • Rationale: This linker provides a specific spatial orientation between the aryl ring and the cyano group.

    • Suggested Modifications: Introduce alkyl substituents on the alpha-carbon. While more synthetically challenging, replacing the amide with a thioamide or other bioisosteres could be explored.

  • The Cyano Group:

    • Rationale: The cyano group is a key pharmacophore, likely involved in critical binding interactions.

    • Suggested Modifications: This group is generally considered essential for the activity of this chemical class and modifications should be approached with caution. It could be replaced with other small, electron-withdrawing groups to test the hypothesis of its role.

Diagram of SAR Exploration Strategy:

G Lead N-(2-chloro-6-methylphenyl) -2-cyanoacetamide Aryl Aryl Ring Modifications Lead->Aryl Vary Substituents (Position, Type) Linker Linker Modifications Lead->Linker Alpha-Substitution Cyano Cyano Group Bioisosteres Lead->Cyano Test Isosteres

Caption: Key regions for SAR-driven lead optimization.

Section 5: Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and integrity of synthesized compounds throughout the development process.

Protocol 4: HPLC Method for Purity Assessment

Objective: To establish a reliable Reverse-Phase HPLC (RP-HPLC) method for determining the purity of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and its analogs.

Rationale: RP-HPLC is a versatile and widely used technique for separating and quantifying components in a mixture based on their hydrophobicity.

Suggested HPLC Conditions:

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)[18][19]
Gradient Start with a higher polarity (e.g., 30% Acetonitrile) and ramp up to a lower polarity (e.g., 95% Acetonitrile) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)[7]
Column Temp. 30-40°C[7]

Procedure:

  • Prepare a stock solution of the analyte in acetonitrile or methanol.

  • Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Inject 5-10 µL of the sample onto the HPLC system.

  • Analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides.
  • El-Sabagh, A. S., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • Kwiecień, A., et al. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. PubMed. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Cymoxanil - Active Ingredient Page. Retrieved from [Link]

  • Wang, G., et al. (2015). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry, 63(1), 1-8.
  • Sanemitsu, Y. (2009). Studies on the synthetic development for the discovery of novel heterocyclic agrochemicals. Journal of Pesticide Science, 34(3), 145-154.
  • Tsuchiya, T., et al. (2003). Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900). Journal of Pesticide Science, 28(3), 322-328.
  • ResearchGate. (n.d.). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF. Retrieved from [Link]

  • Jeschke, P. (2018). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 43(2), 65-71.
  • Jeschke, P. (2018). Development of novel pesticides in the 21st century. SciSpace. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • U, C. G., et al. (1997). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. Journal of Medicinal Chemistry, 40(11), 1682-9.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52".
  • PubChem. (n.d.). N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. Retrieved from [Link]

  • Baki, M. A. A., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Biotechnology, 11(81), 14693-14697.
  • Serrano, M. C. (2005). Antifungal Combinations. Methods in Molecular Medicine, 118, 133-43.
  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • Arnold, C. R., et al. (2024). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 10(1), 226-241.
  • Di Santo, R., et al. (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. Journal of Medicinal Chemistry, 55(19), 8538-48.

Sources

Method

Application Note: Knoevenagel Condensation Utilizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Executive Summary N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a highly versatile active methylene building block utilized extensively in the synthesis of heavily functionalized heterocycles, including pyrimidines, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a highly versatile active methylene building block utilized extensively in the synthesis of heavily functionalized heterocycles, including pyrimidines, thiazoles, and pyridines. The unique steric and electronic profile of the 2-chloro-6-methylphenyl moiety makes it a privileged substructure in modern drug discovery, notably in the design of tyrosine kinase inhibitors (TKIs). This application note details the mechanistic rationale, optimized protocols, and downstream applications of its Knoevenagel condensation reactions to empower researchers in generating high-purity α -cyanoacrylamide libraries.

Mechanistic Rationale & Chemical Causality

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. When utilizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, the reaction exhibits distinct kinetic and thermodynamic advantages:

  • Enhanced Acidity & Enolization : The methylene protons are flanked by a strongly electron-withdrawing cyano group and an arylamide carbonyl. This lowers the pKa (~11), allowing for facile deprotonation by weak organic bases like piperidine.

  • Steric Shielding : The ortho-chloro and ortho-methyl substitutions on the phenyl ring force the aromatic system out of planarity with the amide plane. This conformational restriction minimizes unwanted side reactions (e.g., amide hydrolysis or nucleophilic attack at the amide carbonyl) and directs reactivity exclusively to the active methylene.

  • Catalytic Synergy : Employing a catalytic mixture of piperidine and glacial acetic acid (piperidinium acetate) creates a dual-activation system. The amine condenses with the electrophilic aldehyde to form a highly reactive iminium ion, while the acetate acts as a general base to generate the cyanoacetamide carbanion.

MechanisticPathway A Aldehyde (Electrophile) C Iminium Ion Intermediate A->C + Catalyst B Amine Catalyst (Piperidine) B->C F C-C Bond Formation (Aldol-type Adduct) C->F Nucleophilic Attack D N-(2-chloro-6-methylphenyl) -2-cyanoacetamide E Carbanion Intermediate D->E Base Deprotonation E->F G Dehydration (-H2O) F->G H Knoevenagel Adduct (Cyanoacrylamide) G->H

Mechanistic pathway of the Knoevenagel condensation forming cyanoacrylamides.

Standardized Experimental Protocol

This protocol is designed as a self-validating system : the thermodynamic insolubility of the final product in cold ethanol naturally drives the reaction to completion while simultaneously acting as an in-situ purification step.

Materials Required
  • Active Methylene : N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (1.0 equiv)

  • Electrophile : Aromatic/Heteroaromatic Aldehyde (1.05 equiv)

  • Catalyst System : Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Solvent : Absolute Ethanol (0.5 M relative to the cyanoacetamide)

Step-by-Step Methodology
  • Reagent Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (10 mmol) in 20 mL of absolute ethanol.

  • Electrophile Addition : Add the chosen aldehyde (10.5 mmol) to the suspension.

    • Causality: The slight 0.05 excess of the aldehyde ensures complete consumption of the more valuable active methylene compound, preventing separation issues later.

  • Catalyst Introduction : Add piperidine (1 mmol) and glacial acetic acid (1 mmol) sequentially.

    • Causality: Mixing these forms piperidinium acetate in situ. This buffer provides both the basicity required for enolization and the mild acidity needed to activate the aldehyde via iminium ion formation and facilitate the final dehydration step.

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 78°C for 2–4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 7:3).

  • Crystallization : Once TLC indicates complete consumption of the starting material, remove the flask from the heat. Allow it to cool to room temperature, then place it in an ice bath for 30 minutes.

    • Causality: The highly conjugated Knoevenagel adduct has significantly lower solubility in cold ethanol than the starting materials. This spontaneous crystallization shifts the equilibrium entirely to the product side (Le Chatelier's principle) and self-purifies the compound.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted aldehyde and catalyst residues.

  • Drying : Dry the solid under high vacuum at 40°C for 4 hours to yield the analytically pure α -cyanoacrylamide derivative.

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar Aldehyde & Cyanoacetamide Step2 2. Solvent & Catalyst Ethanol + Piperidine/AcOH (0.1 eq) Step1->Step2 Step3 3. Reflux 78°C for 2-4 hours, TLC Monitoring Step2->Step3 Step4 4. Cooling & Precipitation Ice bath to induce crystallization Step3->Step4 Step5 5. Filtration & Washing Vacuum filtration, wash with cold EtOH Step4->Step5 Step6 6. Characterization NMR, LC-MS, Melting Point Step5->Step6

Step-by-step experimental workflow for synthesizing Knoevenagel adducts.

Substrate Scope & Quantitative Yields

The reaction demonstrates excellent tolerance across a variety of electronic and steric environments. Electron-withdrawing groups on the aldehyde accelerate the reaction, while electron-donating groups require slightly longer reflux times.

Substrate (Aldehyde)Reaction Time (h)Yield (%)Product Appearance
Benzaldehyde 2.588White crystalline solid
4-Methoxybenzaldehyde 3.085Pale yellow powder
4-Chlorobenzaldehyde 2.092White needles
Thiophene-2-carbaldehyde 3.581Yellow crystalline solid
Pyridine-3-carbaldehyde 4.076Off-white powder

Downstream Applications in Drug Discovery

Once the Knoevenagel adduct (an α -cyanoacrylamide) is isolated, it serves as a highly reactive Michael acceptor and cyclization precursor for advanced pharmaceutical intermediates.

  • Thiazole Synthesis : Condensation of these cyanoacetamide derivatives with elemental sulfur and phenyl isothiocyanate yields highly substituted thiazoles, which are core motifs in various biological agents and active pharmaceutical ingredients[1].

  • Domino Heteroannulation : The Knoevenagel adducts can undergo a subsequent Michael reaction followed by a hetero-Thorpe-Ziegler domino reaction to construct complex thiazolo-fused six- and seven-membered nitrogen heterocycles[2].

  • Kinase Inhibitor Design : In medicinal chemistry, these multi-functionalized intermediates are pivotal for developing targeted therapies against specific tyrosine kinases (TKs), overcoming the promiscuity often seen in early-generation inhibitors[3].

References

  • [2] Domino Synthesis of Thiazolo-Fused Six- and Seven-Membered Nitrogen Heterocycles via Intramolecular Heteroannulation of In-Situ-Generated 2-(Het)aryl-4-amino-5-functionalized Thiazoles. The Journal of Organic Chemistry - ACS Publications. 2

  • [1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI - Molecules. 1

  • [3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry (SCIRP). 3

Sources

Application

Application Notes & Protocols: Catalytic Methods for the Amidation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Introduction: Navigating the Challenges of C-N Bond Formation The synthesis of N-aryl amides is a cornerstone of modern medicinal and materials chemistry. The target substrate, N-(2-chloro-6-methylphenyl)-2-cyanoacetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation

The synthesis of N-aryl amides is a cornerstone of modern medicinal and materials chemistry. The target substrate, N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, presents a significant synthetic challenge characteristic of many advanced pharmaceutical intermediates: the formation of a new C-N bond at a sterically hindered and electronically unactivated aryl chloride. The ortho-methyl group and the adjacent N-acetamide moiety create a sterically demanding environment around the C-Cl bond, rendering classical nucleophilic aromatic substitution methods largely ineffective.

This guide provides an in-depth exploration of modern catalytic strategies designed to overcome these hurdles. We will move beyond simple procedural lists to dissect the underlying mechanistic principles that govern catalyst selection, reaction optimization, and troubleshooting. The protocols described herein are grounded in established, peer-reviewed methodologies, providing researchers with a robust framework for achieving efficient and reproducible amidation.

Foundational Catalytic Strategies: A Comparative Overview

The direct coupling of an amine with an aryl chloride requires a transition metal catalyst to facilitate the reaction. The primary catalytic systems employed for this transformation are based on palladium, copper, and, more recently, nickel. Each system possesses a unique profile of reactivity, functional group tolerance, and cost-effectiveness.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling due to its broad substrate scope and high functional group tolerance.[1] The reaction's success with challenging substrates like ours hinges on the careful selection of a palladium precursor and, most critically, a sterically bulky, electron-rich phosphine ligand.

Mechanistic Rationale: The catalytic cycle (Figure 1) begins with the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[2] The choice of ligand is paramount; bulky biaryl phosphine ligands (e.g., XPhos, Buchwald's ligands) promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to activate the sterically hindered C-Cl bond.[3] Following oxidative addition, the amine coordinates to the palladium center, is deprotonated by a base, and the resulting amide reductively eliminates with the aryl group to form the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs pd0 L-Pd(0) (Active Catalyst) pd2_complex L-Pd(II)(Ar)(Cl) pd0->pd2_complex product Ar-NHR' (Product) pd2_amide L-Pd(II)(Ar)(NHR') pd2_complex->pd2_amide pd2_amide->pd0 aryl_halide Ar-Cl (Substrate) amine R'NH₂ (Amine) base Base Experimental_Workflow prep 1. Reagent Prep (Dry Solvents, Weigh Solids) setup 2. Vessel Setup (Oven-dried glassware, under Inert Gas) prep->setup addition 3. Reagent Addition (Solids first, then liquids) setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench & Workup (Cool, Dilute, Filter) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Sources

Method

Application Note: Synthesizing Highly Functionalized Thiazole Derivatives from N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The N-(2-chloro-6-methylphenyl) amide moiety is a highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The N-(2-chloro-6-methylphenyl) amide moiety is a highly privileged pharmacophore in targeted oncology, serving as the critical hinge-binding and conformationally-restricting segment in kinase inhibitors such as Dasatinib (Sprycel®) [1]. Utilizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as an advanced synthetic intermediate provides a highly versatile, atom-economical pathway to densely functionalized thiazole derivatives. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for converting this cyanoacetamide precursor into diverse 2-aminothiazole and thiazole-2-thione scaffolds.

Mechanistic Rationale & Pathway Design

Cyanoacetamides are exceptional bifunctional building blocks in heterocyclic chemistry [2]. The active methylene group, flanked by an electron-withdrawing cyano group and a carboxamide, exhibits high C-acidity. This enables facile deprotonation and subsequent nucleophilic attack, making the molecule an ideal substrate for multicomponent annulations [3].

We leverage this reactivity through two primary pathways:

  • The Gewald Multicomponent Reaction: A three-component condensation of the cyanoacetamide, an enolizable ketone, and elemental sulfur (S₈). The reaction is catalyzed by a secondary amine (e.g., morpholine), which acts dually as a base to activate sulfur and as an organocatalyst to form a highly reactive enamine intermediate.

  • Isothiocyanate-Mediated Annulation: Base-catalyzed coupling of the cyanoacetamide with aryl/alkyl isothiocyanates generates a transient enethiolate. Subsequent trapping with α-haloketones triggers S-alkylation followed by intramolecular cyclization, yielding complex thiazole architectures [4].

Workflow A 2-Chloro-6-methylaniline + Cyanoacetic Acid B N-(2-chloro-6-methylphenyl) -2-cyanoacetamide A->B Amidation (DCC/DMAP) C Gewald Multicomponent Reaction B->C + Ketone, S8, Morpholine E Isothiocyanate Coupling B->E + RNCS, KOH then α-haloketone D 2-Amino-4-alkyl/aryl-thiazole -5-carboxamides C->D Cyclization F Thiazole-2-thione Derivatives E->F Cycloalkylation

Synthetic workflow for thiazole derivatives from N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Experimental Protocols

Protocol 1: Synthesis of the Precursor N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Causality & Design: Traditional thermal amidation often leads to degradation of cyanoacetic acid. We employ Steglich esterification conditions (DCC/DMAP) at low temperatures to ensure a mild, high-yielding amide bond formation.

Step-by-Step Methodology:

  • Initiation: In an oven-dried 500 mL round-bottom flask under N₂ atmosphere, dissolve 2-chloro-6-methylaniline (1.0 equiv, 50 mmol) and cyanoacetic acid (1.1 equiv, 55 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) followed by the portion-wise addition of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

  • Workup & Validation: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (2 × 50 mL), saturated aqueous NaHCO₃ (2 × 50 mL), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.

  • Self-Validation Check: Confirm product identity via IR spectroscopy. Look for the sharp, characteristic C≡N stretching band at ~2260 cm⁻¹ and the amide C=O stretch at ~1655 cm⁻¹.

Protocol 2: One-Pot Gewald Synthesis of 2-Aminothiazole Derivatives

Causality & Design: Morpholine is selected over triethylamine because its specific pKa and nucleophilicity allow it to efficiently condense with the ketone to form an enamine, drastically lowering the activation energy for the Knoevenagel condensation step.

Step-by-Step Methodology:

  • Reagent Assembly: To a 100 mL flask, add N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (1.0 equiv, 10 mmol), an enolizable ketone (e.g., cyclohexanone, 1.2 equiv), and elemental sulfur (S₈, 1.2 equiv) in 30 mL of absolute ethanol.

  • Catalysis: Add morpholine (1.5 equiv) dropwise while stirring at room temperature. The mixture will darken, indicating the solubilization and activation of sulfur.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 6:4).

  • Isolation: Cool the reaction to 0 °C. The highly crystalline 2-aminothiazole product will precipitate. Filter the solid and wash with ice-cold ethanol (2 × 10 mL) to remove unreacted sulfur and morpholine.

Mechanism Step1 Step 1: Knoevenagel Condensation Active methylene reacts with ketone to form α,β-unsaturated cyanoacetamide Step2 Step 2: Thiolation Elemental sulfur (S8) attacks the γ-carbon of the unsaturated system Step1->Step2 Step3 Step 3: Intramolecular Cyclization Thiolate intermediate attacks the electrophilic cyano carbon (C≡N) Step2->Step3 Step4 Step 4: Tautomerization Proton shift yields the stable 2-aminothiazole aromatic core Step3->Step4

Mechanistic pathway of the Gewald reaction forming the 2-aminothiazole core.

Protocol 3: Synthesis of Thiazole-2-thiones via Isothiocyanate Annulation

Causality & Design: Utilizing a strong base (KOH) in a polar aprotic solvent (DMF) ensures complete deprotonation of the active methylene, driving the nucleophilic attack on the isothiocyanate to form a stable potassium enethiolate intermediate before the cyclization trigger (α-haloketone) is introduced [3].

Step-by-Step Methodology:

  • Enethiolate Formation: Dissolve the cyanoacetamide (10 mmol) in 20 mL of anhydrous DMF. Add finely powdered KOH (1.2 equiv) and stir for 15 minutes. Add phenyl isothiocyanate (1.0 equiv) dropwise. Stir at room temperature for 2 hours.

  • S-Alkylation: Cool the mixture to 0 °C and add α-bromoacetophenone (1.0 equiv) portion-wise.

  • Annulation: Stir the mixture at room temperature for an additional 4 hours. Pour the contents into 100 mL of ice water containing 1 mL of glacial acetic acid.

  • Isolation: Collect the precipitated solid via vacuum filtration, wash thoroughly with water to remove DMF and potassium salts, and recrystallize from an ethanol/DMF mixture.

Quantitative Data & Reaction Optimization

To ensure maximum throughput and purity, the Gewald cyclization (Protocol 2) was optimized against various solvent and base combinations. The data confirms that protic solvents paired with secondary cyclic amines yield the best thermodynamic control.

SolventBase CatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Ethanol Morpholine 80 (Reflux) 4 85 >98
MethanolPiperidine65 (Reflux)67294
DMFTriethylamine10084581
1,4-DioxaneMorpholine10057892
EthanolTriethylamine80 (Reflux)85586

Table 1: Optimization parameters for the synthesis of 2-amino-4-alkyl-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via the Gewald reaction.

References

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Semantic Scholar URL
  • NIH.gov (PMC)
  • ONE-POT SYNTHESIS OF DENSELY FUNCTIONALIZED THIAZOLES AND SYN-3-THIOACRYLATES CLOCKSS URL
  • NIH.gov (PMC)
Application

lab-scale production and isolation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Application Note: Lab-Scale Production and Isolation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Introduction & Background N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4) is a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lab-Scale Production and Isolation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Introduction & Background

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4) is a critical intermediate in organic synthesis, notably utilized in the preparation of multi-targeted kinase inhibitors such as Dasatinib (BMS-354825) [1], as well as various agrochemical compounds including fungicides and insecticides [2]. The bifunctional nature of this molecule—containing both an active methylene group and an electrophilic cyano group—makes it an exceptionally versatile building block for constructing complex heterocycles like 2-aminothiazoles and pyrroles.

Causality in Experimental Design (Expertise & Experience)

The synthesis of N-aryl cyanoacetamides typically proceeds via the amidation of an aniline derivative with an ester or carboxylic acid. For the specific substrate 2-chloro-6-methylaniline, the nucleophilicity of the amino group is significantly attenuated by the steric hindrance and electron-withdrawing effects of the ortho-chloro and ortho-methyl substituents.

To overcome this energy barrier, two primary synthetic routes are often considered:

  • Route A (Thermal Condensation with Esters): Direct amidation using ethyl cyanoacetate. This requires elevated temperatures (100 °C) and a polar aprotic solvent (DMF) to drive the nucleophilic acyl substitution and stabilize the tetrahedral intermediate [3].

  • Route B (Carbodiimide Coupling): Coupling the amine with cyanoacetic acid using N,N'-diisopropylcarbodiimide (DIC). While this proceeds at room temperature, it generates stoichiometric urea byproducts that complicate downstream purification.

For lab-scale production (10–100 g), Route A is highly preferred. It offers superior atom economy, avoids expensive coupling reagents, and allows for a highly efficient self-validating isolation step: the product can be directly precipitated from the reaction mixture by the controlled addition of an anti-solvent (water), bypassing the need for chromatographic purification [4].

Quantitative Data Summaries

Table 1: Reagent Specifications for Thermal Condensation (100 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Role
2-Chloro-6-methylaniline141.601.014.16 g1.15Limiting Reactant
Ethyl cyanoacetate113.111.112.44 g (11.7 mL)1.06Electrophile
N,N-Dimethylformamide73.09-50.0 mL0.94Solvent
Deionized Water18.02-150.0 mL1.00Anti-solvent

Step-by-Step Lab-Scale Protocol

The following protocol describes the thermal condensation method, engineered with in-process checks to ensure a self-validating workflow.

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 14.16 g (100 mmol) of 2-chloro-6-methylaniline.

  • Add 50 mL of anhydrous DMF to completely dissolve the amine.

  • Syringe in 11.7 mL (110 mmol, 1.1 eq) of ethyl cyanoacetate. Causality Check: The 10% molar excess of the ester compensates for potential evaporative losses and drives the equilibrium toward the amide product, ensuring complete consumption of the sterically hindered amine.

Step 2: Thermal Condensation 4. Place the flask in a pre-heated oil bath at 100 °C. 5. Stir the reaction mixture vigorously for 10 hours[4]. In-Process Validation: Monitor reaction progression via TLC (Hexanes:Ethyl Acetate 7:3). The target cyanoacetamide will appear as a new spot with a lower Rf​ value compared to the highly non-polar starting aniline. Do not exceed 15 hours of heating, as prolonged thermal stress may induce dimerization of the cyanoacetate.

Step 3: Precipitation and Isolation 6. Remove the flask from the oil bath and allow it to cool to ambient temperature (approx. 20 °C). 7. Transfer the mixture to a 500 mL beaker and place it in an ice-water bath with overhead stirring. 8. Slowly add 150 mL of deionized water dropwise over a period of 30 minutes. Causality Check: Rapid addition of water causes the product to "oil out" (liquid-liquid phase separation) rather than crystallize. Dropwise addition ensures the solution gradually reaches supersaturation, promoting the nucleation of high-purity crystals. 9. Continue stirring the suspension at 0–5 °C for an additional 1 hour to maximize precipitation yield. 10. Isolate the precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with 3 x 30 mL of ice-cold water to purge residual DMF and unreacted ethyl cyanoacetate.

Step 4: Purification (Recrystallization) 12. Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimum volume of boiling ethanol (approx. 3–4 mL/g of crude product). 13. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours. 14. Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under vacuum at 45 °C overnight.

Workflow and Mechanistic Visualizations

SynthesisWorkflow Step1 Reactants Preparation Amine + Ethyl Cyanoacetate Step2 Thermal Condensation 100°C, 10 h in DMF Step1->Step2 Step3 Product Precipitation Slow Water Addition Step2->Step3 Step4 Isolation Vacuum Filtration Step3->Step4 Step5 Purification Recrystallization (EtOH) Step4->Step5 Step6 Pure Product Target Amide Step5->Step6

Lab-scale workflow for the synthesis and isolation of the target cyanoacetamide.

Mechanism A Amine Nucleophile (2-Chloro-6-methylaniline) C Tetrahedral Intermediate (C-N bond formation) A->C B Electrophile (Ethyl Cyanoacetate) B->C D Elimination (Ethanol release) C->D E Amide Product (Cyanoacetamide) D->E

Mechanistic pathway of the amidation reaction via a tetrahedral intermediate.

Analytical Characterization

To validate the structural integrity of the synthesized N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, the following spectral data should be confirmed against literature benchmarks [4]:

  • 1 H NMR (400 MHz, CDCl 3​ /DMSO- d6​ 10:1): δ 2.17 (3H, s, Ar-CH 3​ ), 3.49 (2H, s, CO-CH 2​ -CN), 6.95–7.11 (3H, m, Ar-H), 9.80 (1H, br s, NH)[4].

  • Appearance: Colorless to off-white crystalline solid.

Safety & Handling

  • 2-Chloro-6-methylaniline: Toxic if swallowed, in contact with skin, or inhaled. It is a potential skin sensitizer. Handle strictly within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • N,N-Dimethylformamide (DMF): A known reproductive toxin and severe eye irritant. It is readily absorbed through the skin. Ensure all solvent transfers and heating steps are conducted in a well-ventilated fume hood.

References

  • Adhikari, R., Jones, D., Liepa, A. J., Mackay, M. F., & Nearn, R. H. (2005). Synthesis of N-Substituted γ-Methylene γ-Lactams. Australian Journal of Chemistry, 58(12), 882-890. URL:[Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. URL:[Link]

  • Rashed, M. N., & Masuda, K. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1640. URL:[Link]

Sources

Method

green chemistry approaches for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide synthesis

Application Notes & Protocols Topic: Green Chemistry Approaches for the Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide For: Researchers, scientists, and drug development professionals Introduction: A Greener P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Green Chemistry Approaches for the Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

For: Researchers, scientists, and drug development professionals

Introduction: A Greener Path to a Key Synthetic Intermediate

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its structure, featuring an N-aryl cyanoacetamide moiety, makes it a versatile synthon for building more complex heterocyclic compounds.[1][2] The conventional synthesis of such amides often involves high temperatures, extended reaction times, and the use of volatile organic solvents (VOCs), which carry significant environmental and economic costs.[3]

This guide moves beyond traditional methodologies to explore modern, green chemistry approaches for the synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. These protocols are designed to align with the core principles of green chemistry: waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis.[4] By leveraging technologies such as microwave irradiation, ultrasonication, and mechanochemistry, we can significantly reduce reaction times, minimize or eliminate solvent use, and often improve product yields and purity.[3][5][6] This document provides the foundational principles, comparative data, and detailed, actionable protocols for researchers aiming to develop more sustainable and efficient synthetic routes.

Core Synthetic Strategy: Amide Bond Formation

The fundamental transformation is the acylation of 2-chloro-6-methylaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid. The challenge lies in driving this reaction to completion efficiently and cleanly, minimizing byproducts and energy consumption.

reactant1 2-chloro-6-methylaniline plus + reactant1->plus reactant2 Ethyl Cyanoacetate (or Cyanoacetic Acid) product N-(2-chloro-6-methylphenyl) -2-cyanoacetamide reactant2->product Green Activation (MW, US, Grinding) plus->reactant2

Figure 1: Core reaction for the synthesis of the target N-aryl cyanoacetamide.

Approach 1: Ultrasound-Assisted Synthesis (Sonochemistry)

Scientific Principle & Rationale

Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[7] This collapse generates localized "hot spots" with extremely high temperatures and pressures, creating immense shear forces and enhancing mass transfer.[7] For the synthesis of N-aryl amides, this means that even at a low bulk reaction temperature, the localized energy is sufficient to overcome the activation barrier, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[3][8] This method is highly energy-efficient and represents a significant step towards sustainable chemical production.[9][10]

Experimental Protocol: Ultrasound-Assisted Synthesis
  • Reactant Preparation: In a 50 mL thick-walled glass reaction vessel, combine 2-chloro-6-methylaniline (1.41 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 11 mmol, 1.1 equiv).

  • Solvent & Catalyst Addition: Add absolute ethanol (5 mL) as the reaction medium. While ethanol is not a "greenest" solvent, its use is minimized here, and it serves as an effective medium for sonication. For a catalytic approach, add a catalytic amount of triethylamine (0.1 mL).

  • Sonication Setup: Place the reaction vessel into an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.

  • Irradiation: Sonicate the mixture at a frequency of 20-40 kHz at a controlled bulk temperature of 45-55 °C.[10]

  • Reaction Monitoring: Monitor the reaction progress every 10 minutes using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 20-40 minutes.[3]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of cold water with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with two portions of cold water (2 x 15 mL).

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as a crystalline solid. Dry under vacuum.

Approach 2: Microwave-Assisted Organic Synthesis (MAOS)

Scientific Principle & Rationale

Microwave-assisted synthesis utilizes the ability of microwave irradiation to directly heat the reactants and solvent through dielectric heating.[5] This mechanism is fundamentally different from conventional heating, where heat is transferred slowly from an external source. Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and instantaneously.[11] This leads to a rapid increase in temperature and reaction rate, often reducing reaction times from hours to mere minutes.[5][12] MAOS is a cornerstone of green chemistry, offering enhanced efficiency, higher yields, and often cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted Synthesis
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chloro-6-methylaniline (0.70 g, 5 mmol) and ethyl cyanoacetate (0.62 g, 5.5 mmol, 1.1 equiv).

  • Solvent-Free or Minimal Solvent:

    • Solvent-Free: For a truly green approach, add a few drops of a high-boiling, polar solvent like N,N-Dimethylformamide (DMF) or directly proceed without solvent if reactants are liquid at reaction temperature. The solvent-free reaction of arylamines with ethyl cyanoacetate is a widely used method.[2]

    • Minimal Solvent: Alternatively, add 2-3 mL of a high-boiling point solvent such as trichlorobenzene or polyethylene glycol (PEG).[1][13]

  • Microwave Irradiation:

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a dedicated laboratory microwave reactor.

    • Irradiate the mixture at a constant temperature of 150 °C for 5-15 minutes, with continuous stirring.[1] Monitor the internal pressure to ensure it remains within safe limits.

  • Reaction Monitoring & Work-up:

    • After irradiation, cool the vial to room temperature using a compressed air stream.

    • Check for reaction completion via TLC.

    • If a solvent was used, remove it under reduced pressure.

    • Add 20 mL of cold water to the residue and stir to induce precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 10 mL).

    • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure product.

Approach 3: Solvent-Free Mechanochemical Synthesis

Scientific Principle & Rationale

Mechanochemistry induces chemical reactions through the direct application of mechanical force, such as grinding or milling, in the absence of a solvent.[6][14] This technique, often performed in a ball mill, brings reactants into intimate contact at the molecular level, breaking and forming bonds without the need for bulk heating or solvents.[15][16] It is the epitome of a green synthetic method, as it drastically reduces waste by eliminating solvents, often requires minimal energy input, and can lead to the formation of unique or difficult-to-access products.[14][17]

cluster_workflow Mechanochemical Workflow A 1. Charge Mill Jar (Reactants + Milling Balls) B 2. Milling (High-Frequency Grinding) A->B Set Time & Frequency C 3. Reaction Monitoring (TLC of small sample) B->C Periodic Sampling C->B Continue if incomplete D 4. Product Extraction (Minimal solvent wash) C->D If complete E 5. Isolation (Filtration & Evaporation) D->E F 6. Final Product (High Purity Solid) E->F

Figure 2: General workflow for a solvent-free mechanochemical synthesis.

Experimental Protocol: Ball-Milling Synthesis
  • Mill Preparation: Place stainless steel milling balls (e.g., two 10 mm balls) into a 25 mL stainless steel milling jar.

  • Charging the Jar: Add 2-chloro-6-methylaniline (1.41 g, 10 mmol) and cyanoacetic acid (0.89 g, 10.5 mmol, 1.05 equiv) directly into the jar. Note: Using the solid cyanoacetic acid is often preferable to the liquid ester in solvent-free grinding.

  • Milling:

    • Securely close the jar and place it in a mixer or planetary ball mill.

    • Mill the reactants at a frequency of 15-25 Hz.

    • The reaction progress can be monitored by pausing the milling after 20-30 minutes, taking a small sample, and analyzing it by TLC. Total milling time is typically 45-90 minutes.

  • Work-up and Isolation:

    • Once the reaction is complete, open the jar in a fume hood.

    • Add a minimal amount of ethyl acetate (10-15 mL) to the jar to dissolve the product and separate it from the milling balls.

    • Transfer the solvent to a flask. Wash the jar and balls with another small portion of ethyl acetate (5 mL).

    • Combine the organic extracts and filter if necessary.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • The product is often of high purity directly from this process. If needed, further purify by recrystallization from a minimal amount of hot ethanol.

Comparative Analysis of Green Synthetic Approaches

ParameterConventional HeatingUltrasound-AssistedMicrowave-AssistedMechanochemical (Ball-Milling)
Energy Source External Conduction/ConvectionAcoustic CavitationDielectric HeatingMechanical Force
Typical Solvent Toluene, Xylene, DMFEthanol, Water[8]PEG, Trichlorobenzene, or Solvent-Free[1][13]Solvent-Free
Reaction Time 4 - 12 hours[18]20 - 40 minutes[3]5 - 15 minutes[5]45 - 90 minutes
Typical Temp. 120 - 200 °C[18]45 - 55 °C (Bulk)150 °CRoom Temperature (Bulk)
Yield Moderate to GoodGood to Excellent[3]ExcellentExcellent
Key Green Advantage (Baseline)High energy efficiency, reduced timeDrastic time reduction, high yieldElimination of bulk solvent, low energy
Reference [18][3][8][10][1][5][12][6][16]

Conclusion and Future Outlook

The synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide can be accomplished through several green and highly efficient methods that offer significant advantages over conventional protocols. Microwave-assisted synthesis provides the most dramatic reduction in reaction time, while mechanochemistry offers a truly solvent-free route, maximizing atom economy and minimizing waste. Ultrasound-assisted synthesis presents a balance of speed, energy efficiency, and operational simplicity.

The choice of method will depend on the specific needs and available equipment of the laboratory. However, the adoption of any of these green chemistry approaches will contribute to a more sustainable, cost-effective, and environmentally responsible chemical synthesis process. Future research may focus on combining these techniques with nanocatalysts or biocatalysts to further enhance reaction efficiency and selectivity under even milder conditions.[19][20]

References

  • Al-Warhi, T. I., El-Gamal, B., Hagar, M., & El-Gazzar, A. R. B. A. (2020). Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. ACS Omega.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.
  • Al-Ostath, A., Jaradat, D., & Al-Qaisi, A. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure.
  • Cravotto, G., & Orio, L. (2011). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
  • Wang, G. (2013). Mechanochemical organic synthesis. Chemical Society Reviews.
  • Khimiches, N. I., Kanishcheva, O. S., & Kisel, V. M. (2006). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry.
  • Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers.
  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Eureka.
  • Varma, R. S. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society.
  • Heravi, M. M., & Zadsirjan, V. (2020). Ultrasound assisted Heterocycles Synthesis. Current Organic Chemistry.
  • Kappe, C. O. (2018). Microwave-Assisted Syntheses in Organic Chemistry. Springer.
  • Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Arkivoc.
  • Zhang, D. H., & Ju, Y. (2010). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.
  • Khan, I., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutylphenyl)propanoic acid as Potential Anticancer Agents. MDPI.
  • Annunziata, F., et al. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. Chemistry – A European Journal.
  • Ferlin, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Molecules.
  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Scientific Study and Research.
  • Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry. Preprints.org.
  • Ferlin, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC.
  • De Marco, C., et al. (2022). Green solvents for chemical reactions. EPFL Infoscience.
  • Urakaev, F. K., & Shevchenko, V. S. (2011). Mechanochemical synthesis of noncentrosymmetric compounds in oxide systems. Bulletin of the Russian Academy of Sciences: Physics.
  • CN111925302A - Synthesis method of cyanoacetamide. Google Patents.
  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.
  • Candeias, N. R., & Afonso, C. A. M. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
  • Takahashi, R. (2022). Mechanochemical Synthesis of Organometallic Compounds and Their Applications to Organic Synthesis. Hokkaido University Collection of Scholarly and Academic Papers.
  • Fadda, A. A., et al. (2015). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.
  • Ban, S., et al. (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. MDPI.
  • de Oliveira, R. N., et al. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
  • Karimi-Maleh, H., et al. (2022). Solvent-Free Mechanochemical Preparation of Metal-Organic Framework ZIF-67 Impregnated by Pt Nanoparticles for Water Purification. MDPI.
  • Ullah, I., et al. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Semantic Scholar.
  • Friščić, T. (2012). Advances in organometallic synthesis with mechanochemical methods. Dalton Transactions.

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Application

Application Notes and Protocols: N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as a Scaffold for Novel Fungicide Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The escalating threat of fungal resistance to existing agrochemicals necessitates the urgent discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating threat of fungal resistance to existing agrochemicals necessitates the urgent discovery and development of fungicides with novel modes of action.[1][2] The cyanoacetamide scaffold has emerged as a privileged structure in the design of potent fungicides, with commercial successes underscoring its potential.[3] This document provides a comprehensive technical guide on the strategic utilization of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as a foundational lead compound for the discovery of next-generation fungicides. We present detailed protocols for its synthesis, a high-throughput screening cascade for activity assessment, and a discussion on potential mechanisms of action and structure-activity relationship (SAR) studies to guide hit-to-lead optimization.

Introduction: The Imperative for New Fungicidal Moieties

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually.[4] The widespread and often intensive use of existing fungicides has led to the selection of resistant strains, rendering many current treatments less effective.[5] This alarming trend highlights the critical need for a continuous pipeline of novel antifungal agents with diverse chemical scaffolds and mechanisms of action to ensure sustainable crop protection.[6] The cyanoacetamide chemical class has a proven track record in agrochemical research, offering a versatile and synthetically accessible starting point for the development of new fungicidal compounds.[3][7][8]

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, with its distinct substitution pattern, represents a promising, yet underexplored, lead structure for the discovery of new fungicides. The presence of a chloro and a methyl group on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, offering a unique opportunity for derivatization and optimization.

Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

The synthesis of the title compound can be readily achieved through the acylation of 2-chloro-6-methylaniline with a suitable cyanoacetylating agent. A reliable method involves the use of cyanoacetic acid in the presence of a coupling agent or the more direct approach using cyanoacetyl chloride.

Protocol 2.1: Synthesis via Acylation with Cyanoacetyl Chloride

This protocol describes a common and efficient method for the synthesis of N-substituted cyanoacetamides.

Materials:

  • 2-chloro-6-methylaniline

  • Cyanoacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methylaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of cyanoacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(2-chloro-6-methylphenyl)-2-cyanoacetamide as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

High-Throughput Screening (HTS) for Antifungal Activity

A systematic and efficient screening process is crucial for identifying promising lead compounds.[9][10] We propose a tiered HTS cascade to evaluate the antifungal potential of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and its subsequent analogs.

Primary In Vitro Antifungal Screening

The initial screen aims to identify broad-spectrum antifungal activity against a panel of economically important plant pathogenic fungi.

Protocol 3.1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (and derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae, Phytophthora infestans)

  • Appropriate liquid culture medium for each fungus (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer or plate reader

  • Positive control fungicide (e.g., a commercial fungicide with a known mechanism of action)

  • Negative control (DMSO vehicle)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the test compound in the appropriate culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Prepare a standardized inoculum of each fungal species (spores or mycelial fragments) according to established protocols.[10]

  • Add the fungal inoculum to each well containing the test compound.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for each fungal species for a defined period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection for the absence of growth or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that inhibits fungal growth by ≥80% compared to the negative control.[12]

Secondary Screening and Dose-Response Analysis

Compounds showing significant activity in the primary screen should be subjected to further testing to confirm their potency and determine their EC₅₀ (half-maximal effective concentration) values.

Protocol 3.2.1: Radial Growth Inhibition Assay on Solid Media

This assay provides a visual and quantitative measure of a compound's ability to inhibit mycelial growth.

Materials:

  • Test compounds

  • Petri dishes containing solidified agar medium (e.g., Potato Dextrose Agar) amended with various concentrations of the test compound.

  • Mycelial plugs from actively growing fungal cultures.

  • Ruler or caliper.

Procedure:

  • Prepare agar plates containing a range of concentrations of the test compound.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at the optimal growth temperature.

  • Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without the compound) has reached a significant size.

  • Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ value.

Data Presentation:

CompoundTarget FungusMIC (µg/mL)EC₅₀ (µg/mL)
N-(2-chloro-6-methylphenyl)-2-cyanoacetamideBotrytis cinerea[Hypothetical Data][Hypothetical Data]
Fusarium graminearum[Hypothetical Data][Hypothetical Data]
Magnaporthe oryzae[Hypothetical Data][Hypothetical Data]
Phytophthora infestans[Hypothetical Data][Hypothetical Data]
Positive Control[Target Fungus][Known Value][Known Value]
In Planta (Greenhouse) Efficacy Trials

Promising candidates from in vitro testing should be evaluated for their ability to control disease in a whole-plant setting.

Protocol 3.3.1: Detached Leaf Assay or Whole Plant Spray Application

  • Grow host plants (e.g., tomato, wheat, rice) to a suitable growth stage.

  • Apply the test compound as a foliar spray at various concentrations.

  • After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.

  • Incubate the plants under conditions conducive to disease development.

  • Assess disease severity after a set period by visually scoring the percentage of leaf area infected or by quantifying pathogen biomass using molecular methods (e.g., qPCR).

  • Calculate the dose-response relationship and determine the effective dose for disease control.

Proposed Mechanism of Action and Hit-to-Lead Optimization

While the specific molecular target of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is unknown, several plausible mechanisms can be hypothesized based on the activity of related compounds.

Potential Molecular Targets
  • Succinate Dehydrogenase (SDH) Inhibition: Many successful fungicides are SDH inhibitors (SDHIs), which block the fungal respiratory chain.[5][6][13][14] The carboxamide linkage in our lead compound is a common feature of many SDHIs.[15]

  • Inhibition of Melanin Biosynthesis: Some cyanoacetamide derivatives have been shown to inhibit melanin biosynthesis, which is crucial for the pathogenicity of certain fungi like Magnaporthe oryzae.[3]

  • Disruption of Cell Wall or Membrane Integrity: The compound could interfere with the synthesis of essential cell wall components like chitin or glucan, or disrupt the fungal cell membrane.[16][17]

Visualization of a Potential Mechanism of Action (SDH Inhibition):

cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Complex II Complex II Complex III Complex III Complex II->Complex III Fumarate Fumarate Complex II->Fumarate Complex IV Complex IV Complex III->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP ATP ATP Synthase->ATP Production N-(2-chloro-6-methylphenyl)-2-cyanoacetamide N-(2-chloro-6-methylphenyl)-2-cyanoacetamide N-(2-chloro-6-methylphenyl)-2-cyanoacetamide->Complex II Inhibition Succinate Succinate Succinate->Complex II Succinate Dehydrogenase (SDH)

Caption: Proposed mechanism of action: Inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the N-(2-chloro-6-methylphenyl)-2-cyanoacetamide scaffold will be essential for improving its potency, spectrum of activity, and physicochemical properties.

Key areas for modification include:

  • Aryl Ring Substitution: Exploration of different substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to modulate electronic and steric properties.

  • Amide Linker: Modification or replacement of the amide bond to alter conformational flexibility and hydrogen bonding potential.

  • Cyanoacetamide Moiety: Derivatization of the active methylene group or replacement of the cyano group with other electron-withdrawing groups.

Visualization of the Fungicide Discovery Workflow:

Lead Compound N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Synthesis Synthesis of Analogs (SAR) Lead Compound->Synthesis HTS High-Throughput Screening (In Vitro) Synthesis->HTS Potency Potency & Spectrum Determination (MIC, EC50) HTS->Potency Greenhouse Greenhouse Efficacy Trials (In Planta) Potency->Greenhouse MoA Mechanism of Action Studies Potency->MoA Tox Preliminary Toxicology & Environmental Fate Greenhouse->Tox Lead_Opt Lead Optimization Greenhouse->Lead_Opt MoA->Lead_Opt Tox->Lead_Opt

Caption: A streamlined workflow for the discovery and optimization of novel fungicides from a lead compound.

Conclusion

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide presents a compelling starting point for the discovery of new fungicidal agents. Its straightforward synthesis and the proven track record of the cyanoacetamide scaffold in agrochemicals make it an attractive candidate for further investigation. The detailed protocols and strategic workflow outlined in this application note provide a robust framework for researchers to explore the potential of this and related compounds, ultimately contributing to the development of novel solutions for sustainable crop protection.

References

  • PNAS. (n.d.). High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections.
  • Creative Biolabs. (n.d.). High-Throughput Antifungal Hit Discovery & Screening Service.
  • ResearchGate. (2026, February 3). Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900).
  • MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens.
  • Benchchem. (n.d.). In Vitro Antifungal Spectrum of a Novel Agent: A Technical Guide.
  • ASM Journals. (n.d.). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis.
  • Sciety. (2025, September 8). High-throughput discovery of emerging antifungal resistance in crop pathogens.
  • MDPI. (2023, December 22). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors.
  • PubMed. (n.d.). High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum.
  • ACS Publications. (2025, May 7). Discovery of a Class of Novel Succinate Dehydrogenase Inhibitors Containing a Coumarin Structure | Journal of Agricultural and Food Chemistry.
  • ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy.
  • Research in Plant Disease. (2020, March 31). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi.
  • Google Patents. (n.d.). EP0051784A1 - Pyrazole-substituted oximino-cyane-acetamide derivatives, their preparation and their use as fungicides.
  • Unknown Source. (n.d.). SUCCINATE DEHYDROGENASE INHIBITORS RESISTANCE RESEARCH.
  • Google Patents. (n.d.). EP0250744B1 - Cyanoacetamide derivatives having fungicidal activity.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide.
  • MDPI. (2021, February 4). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • Taylor & Francis. (2023, August 8). Full article: Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.
  • Semantic Scholar. (2008, May 26). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • PMC. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • DDDT. (2015, August 10). Stepwise design, synthesis, and in vitro antifungal screening of (Z)-substituted-propenoic acid derivatives with potent broad-spectrum antifungal activity.
  • Organic Syntheses Procedure. (n.d.). cyanoacetamide.
  • Benchchem. (n.d.). Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides.
  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. | Download Scientific Diagram.
  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.
  • Sumitomo Chemical Co., Ltd. (n.d.). Discovery and Development of a Novel Fungicide, Metyltetraprole.
  • PMC. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • PMC. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • MDPI. (2018, April 5). Fungal Metabolites Antagonists towards Plant Pests and Human Pathogens: Structure-Activity Relationship Studies.
  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Research UC Berkeley. (2023, February 13). Discovery Could Lead to New Fungicides to Protect Rice Crops.
  • Unknown Source. (2024, August 21). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species.
  • SciELO. (n.d.). a new molecule with activity against strains of Aspergillus flavus Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide.
  • CABI Digital Library. (n.d.). Fungicide Discovery.
  • PubMed. (2021, September 20). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • ResearchGate. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(2-chloro-6-methylphenyl)-2-cyanoacetamide synthesis

Technical Support Center: Cyanoacetamide Synthesis Troubleshooting Welcome to the Process Chemistry Troubleshooting Portal. Designed for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyanoacetamide Synthesis Troubleshooting Welcome to the Process Chemistry Troubleshooting Portal. Designed for researchers and drug development professionals.

Overview & Mechanistic Insight

Synthesizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide presents a unique mechanistic challenge. The ortho-chloro and ortho-methyl substituents on the aniline ring create a severe steric shield around the nucleophilic amine, drastically reducing its reaction rate. Concurrently, the acylating agents (cyanoacetic acid derivatives) possess highly acidic α-protons, making them prone to side reactions—such as ketene formation, dimerization, and self-condensation—under basic or high-temperature conditions[1].

Below is our definitive guide to troubleshooting these competing factors to maximize your reaction yield.

Frequently Asked Questions (Troubleshooting)

Q1: I am attempting a direct condensation of 2-chloro-6-methylaniline with ethyl cyanoacetate under reflux in ethanol, but I am recovering mostly unreacted starting material. Why is the conversion so low? Causality & Solution: Ethanol limits your maximum reaction temperature to ~78°C. At this temperature, the thermal energy is insufficient to overcome the high activation energy barrier imposed by the 2,6-disubstitution of the aniline. Furthermore, ester aminolysis is an equilibrium process. Actionable Fix: Switch to a solvent-free (neat) system or a high-boiling solvent like toluene. Operate at 110–130°C and use a Dean-Stark trap or short-path distillation to continuously remove the ethanol byproduct. This directly applies Le Chatelier's principle to drive the equilibrium forward[2].

Q2: To force the reaction, I switched to cyanoacetyl chloride and triethylamine (TEA) in DCM. The reaction turned dark immediately, and TLC shows multiple spots. What happened? Causality & Solution: Cyanoacetyl chloride is extremely reactive but highly unstable. In the presence of a strong, unhindered base like TEA, the highly acidic α-protons are rapidly abstracted, forming a transient cyano-ketene. This intermediate immediately dimerizes or polymerizes, leading to the dark mixture and complex TLC profile. Actionable Fix: Avoid strong bases. Use a weaker base like pyridine or perform the reaction under biphasic Schotten-Baumann conditions (aqueous Na₂CO₃ / EtOAc). Maintain strict temperature control (0°C) and add the acid chloride dropwise over an extended period to prevent localized concentration spikes[3].

Q3: Can I use standard peptide coupling reagents like EDC·HCl or HATU with cyanoacetic acid to avoid the harsh conditions of the acid chloride? Causality & Solution: Yes, but standard protocols often fail here. If cyanoacetic acid is pre-activated for too long, it undergoes Knoevenagel-type self-condensation. Because the hindered 2-chloro-6-methylaniline attacks slowly, the activated ester has more time to degrade. Actionable Fix: Use Propylphosphonic anhydride (T3P). T3P is exceptional for sterically hindered amines and does not require pre-activation. Mix all reagents first, add T3P last, and heat to 60°C to accelerate the nucleophilic attack before side reactions dominate.

Mechanistic Workflow & Decision Tree

SynthesisWorkflow Start Target: N-(2-chloro-6-methylphenyl) -2-cyanoacetamide Q_Method Select Acylation Strategy Start->Q_Method Route_Ester Route A: Ester Aminolysis (Ethyl Cyanoacetate) Q_Method->Route_Ester Route_Cl Route B: Acid Chloride (Cyanoacetyl Chloride) Q_Method->Route_Cl Route_Cpl Route C: Coupling Agent (Cyanoacetic Acid) Q_Method->Route_Cpl Ester_Barrier Steric Barrier (o-Cl, o-Me) Limits Nucleophilic Attack Route_Ester->Ester_Barrier Ester_Opt Optimization: 1. Neat or Toluene (110°C) 2. Distill off EtOH 3. DABCO Catalyst Ester_Barrier->Ester_Opt Cl_Barrier High α-Proton Acidity Causes Ketene Dimerization Route_Cl->Cl_Barrier Cl_Opt Optimization: 1. Strict 0°C Control 2. Weak Base (Pyridine) 3. Slow Dropwise Addition Cl_Barrier->Cl_Opt Cpl_Barrier Slow Attack vs. Self-Condensation Route_Cpl->Cpl_Barrier Cpl_Opt Optimization: 1. T3P Reagent 2. No Pre-activation 3. Heat to 60°C Cpl_Barrier->Cpl_Opt

Figure 1: Decision tree and mechanistic troubleshooting workflow for hindered cyanoacetamides.

Quantitative Route Comparison

Synthetic RouteReagents & CatalystKey Mechanistic ChallengeOptimized YieldScalability Profile
Thermal Aminolysis Ethyl cyanoacetate, DABCOOvercoming steric hindrance; requires high thermal energy65–75%Excellent (Ideal for >100g scale; no complex workup)
Acid Chloride Cyanoacetyl chloride, PyridineKetene formation; rapid dimerization of the electrophile40–55%Poor (Highly exothermic, generates complex impurities)
T3P Coupling Cyanoacetic acid, T3P, DIPEACompeting self-condensation of the activated intermediate80–85%Good (Ideal for <10g discovery scale; high reagent cost)

Validated Experimental Protocols

Protocol A: Optimized Thermal Condensation (Recommended for Scale-Up) Self-validating principle: By operating without a solvent and continuously distilling off the ethanol byproduct, the thermodynamically challenging amidation is forced to completion without the risk of activating agent degradation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask cooled in an ice bath.

  • Reagent Loading: Add 2-chloro-6-methylaniline (14.1 g, 100 mmol) and ethyl cyanoacetate (17.0 g, 150 mmol, 1.5 eq) to the flask[2].

  • Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.56 g, 5 mol%) to accelerate the nucleophilic attack.

  • Heating & Distillation: Submerge the flask in an oil bath pre-heated to 120°C. Stir vigorously. Over 6–8 hours, ethanol will evolve and collect in the receiving flask.

  • Reaction Monitoring: Monitor the disappearance of the aniline via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Once conversion plateaus, cool the mixture to 80°C. Slowly add 100 mL of toluene/heptane (1:1) while stirring vigorously to precipitate the product.

  • Purification: Cool to room temperature, filter the precipitate, wash with cold heptane (2 x 30 mL), and dry under vacuum to afford the product as an off-white solid.

Protocol B: T3P-Mediated Amidation (Recommended for High-Yield Discovery) Self-validating principle: T3P generates a highly reactive but stable intermediate. By adding T3P last, we prevent the cyanoacetic acid from pre-activating and self-condensing before the sterically hindered aniline is ready to react.

  • Preparation: In a 100 mL flask, dissolve 2-chloro-6-methylaniline (1.41 g, 10 mmol) and cyanoacetic acid (1.02 g, 12 mmol, 1.2 eq) in anhydrous EtOAc (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.23 g, 25 mmol, 2.5 eq) and stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add T3P (50% solution in EtOAc; 9.54 g, 15 mmol, 1.5 eq) over 15 minutes.

  • Coupling: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60°C for 12 hours[3].

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), 1M HCl (20 mL), and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity product.

References

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science.
  • N-(2-cyanoethyl)acetamide. EvitaChem.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

Sources

Optimization

troubleshooting common impurities in N-(2-chloro-6-methylphenyl)-2-cyanoacetamide production

Welcome to the technical support center for the synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for the highest purity and yield.

Overview of the Core Synthesis

The most common and efficient route to synthesize N-(2-chloro-6-methylphenyl)-2-cyanoacetamide involves the acylation of 2-chloro-6-methylaniline with an activated cyanoacetic acid derivative, typically an ester like ethyl cyanoacetate or methyl cyanoacetate.[1][] The reaction is an amide bond formation, which, while straightforward in principle, is sensitive to reaction conditions that can lead to several common impurities.

Caption: General synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific impurities in a question-and-answer format. Each impurity is discussed in terms of its identification, cause, and prevention, grounded in the principles of reaction kinetics and mechanistic chemistry.

Impurity 1: Unreacted Starting Materials

Q1: My post-reaction analysis (HPLC/TLC) shows significant amounts of unreacted 2-chloro-6-methylaniline and/or ethyl cyanoacetate. What went wrong?

A1: The presence of unreacted starting materials is one of the most common issues. It typically points to incomplete reaction, which can be caused by several factors:

  • Insufficient Reaction Time or Temperature: Amide formation from an amine and an ester is often a slow process that requires elevated temperatures to proceed at a reasonable rate.[3] If the reaction is not heated for a sufficient duration, it may not reach completion.

  • Improper Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reagent (often the more volatile or easily removed one, like ethyl cyanoacetate) can be used to drive the reaction to completion based on Le Chatelier's principle.

  • Catalyst Inefficiency: While this reaction can be run neat at high temperatures, catalysts can facilitate the conversion at lower temperatures. If a catalyst is used and is inactive or poisoned, the reaction rate will be significantly reduced.

  • Low Reactivity of Amine: The nucleophilicity of the amine (2-chloro-6-methylaniline) is reduced by the electron-withdrawing effect of the chlorine atom and the steric hindrance from the two ortho substituents. This inherent low reactivity necessitates more forcing conditions (higher temperature, longer time) compared to a more reactive aniline.[4][5]

Q2: How can I optimize my reaction to eliminate residual starting materials?

A2: To drive the reaction to completion, consider the following adjustments:

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes product formation without significant decomposition or side-product formation.

  • Extend Reaction Time: If increasing the temperature is not desirable, simply extending the reaction time can often lead to higher conversion. Again, monitor the reaction to determine when it has reached a plateau.

  • Adjust Stoichiometry: Experiment with using a slight excess (e.g., 1.1 to 1.2 equivalents) of ethyl cyanoacetate. This can help ensure all the more valuable 2-chloro-6-methylaniline is consumed.

  • Removal of Byproduct: The reaction produces ethanol as a byproduct. Removing the ethanol as it forms (e.g., using a Dean-Stark apparatus if the solvent is appropriate) can shift the equilibrium towards the product side.

Impurity 2: Hydrolysis-Related Impurities

Q3: I've identified an impurity as 2-cyanoacetic acid. How did this form?

A3: 2-Cyanoacetic acid is the result of the hydrolysis of the starting material, ethyl cyanoacetate. This occurs when water is present in the reaction mixture, especially under basic or acidic conditions which catalyze the hydrolysis of the ester.[6]

  • Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is slow under neutral conditions but is significantly accelerated by acid (which protonates the carbonyl oxygen, making it more electrophilic) or base (which generates the more potent hydroxide nucleophile).

Hydrolysis_Mechanism Ester Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack Water H2O Water->Intermediate Acid 2-Cyanoacetic Acid Intermediate->Acid Ethanol Ethanol Intermediate->Ethanol Catalyst H+ / OH- Catalyst->Ester Catalysis Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions Start Start: Analyze crude product by HPLC/LC-MS Identify Identify major impurity peaks by retention time and/or mass Start->Identify Impurity_SM Impurity matches starting materials? Identify->Impurity_SM Impurity_Hydrolysis Impurity mass corresponds to hydrolysis? Identify->Impurity_Hydrolysis Impurity_Dimer Impurity mass is ~2x product mass? Identify->Impurity_Dimer Sol_SM Incomplete Reaction - Increase Temp/Time - Adjust Stoichiometry - Remove Byproduct Impurity_SM->Sol_SM Yes Sol_Hydrolysis Water Contamination - Use anhydrous solvents - Control workup pH - Avoid prolonged acid/base Impurity_Hydrolysis->Sol_Hydrolysis Yes Sol_Dimer Side Reaction - Lower temperature - Avoid strong base - Control reagent addition Impurity_Dimer->Sol_Dimer Yes Purify Purify via Recrystallization or Chromatography Sol_SM->Purify Sol_Hydrolysis->Purify Sol_Dimer->Purify End End: Pure Product Purify->End

Sources

Troubleshooting

Technical Support Center: Optimizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Synthesis

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you are likely aware that the cyanoacetylation of sterically hindered anilines—specifically 2-chloro-6-methylan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you are likely aware that the cyanoacetylation of sterically hindered anilines—specifically 2-chloro-6-methylaniline—presents unique mechanistic challenges. The ortho-chloro and ortho-methyl groups severely restrict the nucleophilicity of the amine nitrogen[1]. This steric shielding forces chemists to use highly reactive acylating agents, which paradoxically accelerates unwanted side reactions such as double acylation, thermal decarboxylation, and self-condensation of the cyanoacetyl moiety[2].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these side reactions and provide self-validating, field-proven protocols to maximize your yield and purity.

Part 1: Mechanistic Overview of Side Product Formation

To eliminate side products, we must first understand the competing reaction pathways. The highly acidic α -protons of the cyanoacetyl group (pKa ~9) make the intermediates highly susceptible to base-catalyzed dimerization[2]. Furthermore, the initial amide product can undergo rapid deprotonation, leading to a second nucleophilic attack on the acylating agent.

G Aniline 2-Chloro-6-methylaniline (Sterically Hindered Nucleophile) Target N-(2-chloro-6-methylphenyl) -2-cyanoacetamide (Desired Product) Aniline->Target Nucleophilic Attack (Controlled Conditions) Reagent Cyanoacetylating Agent (e.g., Cyanoacetyl Chloride) Reagent->Target Dimers Self-Condensation Dimers (Side Product: Polymerization) Reagent->Dimers High Temp / Base (Alpha-proton abstraction) Base Base (TEA/DIPEA) Deprotonation Target->Base Excess Base DoubleAcyl N,N-bis(cyanoacetyl) -2-chloro-6-methylaniline (Side Product: Double Acylation) Base->DoubleAcyl Reaction with Excess Reagent

Reaction pathways illustrating the formation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Part 2: Troubleshooting FAQs

Q1: Why am I isolating a high percentage of N,N-bis(cyanoacetyl)-2-chloro-6-methylaniline (double acylation)? Causality: When using highly reactive agents like cyanoacetyl chloride in the presence of strong organic bases (e.g., Triethylamine), the newly formed secondary amide is easily deprotonated. Because the primary amine is sterically hindered, the reaction is inherently slow. As the target amide forms, its deprotonated state becomes a competing, less sterically hindered nucleophile, attacking a second equivalent of the acyl chloride. Solution: Abandon cyanoacetyl chloride. Instead, utilize the mixed anhydride method (cyanoacetic acid + acetic anhydride)[3]. The mixed anhydride is electrophilic enough to overcome the steric hindrance of the aniline but mild enough to prevent the acylation of the resulting secondary amide.

Q2: My reaction mixture turns dark brown/black, and LC-MS shows pyrimidine-like dimers instead of the target amide. What is happening? Causality: Cyanoacetic acid derivatives possess highly acidic α -protons. Under basic conditions or prolonged heating (e.g., refluxing ethyl cyanoacetate in toluene), they undergo rapid Knoevenagel-type self-condensation, leading to complex hydrogen-bonded dimers or polymeric side products[2]. Solution: Strictly avoid temperatures above 60°C and eliminate the use of exogenous amine bases. If thermal activation is required, switch to a pre-activated intermediate that couples at lower temperatures.

Q3: The conversion of 2-chloro-6-methylaniline remains below 50% despite using excess reagents. How can I drive the reaction to completion? Causality: The ortho-chloro and ortho-methyl groups clash sterically with the incoming acyl group, drastically raising the activation energy of the transition state[1]. Solution: Shift the equilibrium by using an excess of the mixed anhydride (1.5 equivalents) and run the reaction neat or in a highly concentrated polar aprotic solvent (like DMF) to increase the collision frequency.

Part 3: Quantitative Data & Reagent Comparison

The choice of cyanoacetylating agent dictates the impurity profile. Below is a comparative analysis of standard methodologies based on internal validation and literature precedent.

Reagent SystemTemperatureReaction TimeConversion (%)Major Side ProductE-Factor (Waste)
Ethyl cyanoacetate (neat)150°C12 hours45%Dimers / PolymersHigh
Cyanoacetyl chloride + TEA0°C to 25°C2 hours70%Double acylationMedium
Cyanoacetic acid + DCC25°C24 hours60%N-acylureasHigh
Cyanoacetic acid + Ac₂O 50°C 4 hours 88% N-acetylated aniline (<5%) Low

Part 4: Optimized Experimental Protocol

To ensure high scientific integrity, the following protocol utilizes the mixed anhydride activation method[3]. This protocol acts as a self-validating system: the visual cues (color changes, precipitation) directly correlate with the mechanistic steps, allowing for real-time quality control.

Workflow Step1 1. Activation Mix Cyanoacetic Acid & Acetic Anhydride Step2 2. Heating Stir at 50°C for 30 min (Form Mixed Anhydride) Step1->Step2 Step3 3. Coupling Add 2-Chloro-6-methylaniline Dropwise Step2->Step3 Step4 4. Reaction Stir at 50°C for 4 hours Step3->Step4 Step5 5. Quenching Pour into Ice Water Step4->Step5 Step6 6. Isolation Filter & Recrystallize (Target Amide) Step5->Step6

Experimental workflow for cyanoacetylation of sterically hindered anilines via mixed anhydride.

Step-by-Step Methodology: Mixed Anhydride Cyanoacetylation

1. Reagent Preparation & Activation:

  • In a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (1.5 eq, 127.5 mmol) and acetic anhydride (1.5 eq, 127.5 mmol).

  • Causality Check: Acetic anhydride acts as both the solvent and the activating agent. The reaction forms the mixed anhydride (cyanoacetyl acetate).

  • Heat the mixture to 50°C for 30 minutes. The solution will become homogeneous.

2. Substrate Addition:

  • Slowly add 2-chloro-6-methylaniline (1.0 eq, 85.0 mmol) dropwise over 15 minutes to the activated mixture at 50°C.

  • Mechanistic Note: You may wonder if the aniline will attack the acetyl carbonyl instead of the cyanoacetyl carbonyl. The strongly electron-withdrawing nature of the cyano group makes the cyanoacetyl carbonyl significantly more electrophilic, ensuring >95% chemoselectivity for the desired cyanoacetylation[3].

3. Reaction Propagation:

  • Maintain the reaction temperature strictly at 50°C for 4 hours.

  • Self-Validation (QC Check): Monitor via TLC (Hexane:EtOAc 7:3). The starting aniline ( Rf​≈0.6 ) should disappear, replaced by a new, UV-active spot ( Rf​≈0.3 ). Do not exceed 60°C to prevent the thermal dimerization of the excess cyanoacetic acid.

4. Quenching and Isolation:

  • Cool the reaction mixture to room temperature and pour it slowly into 400 mL of aggressively stirred ice water.

  • Causality Check: Water hydrolyzes the unreacted mixed anhydride and excess acetic anhydride into water-soluble acetic acid and cyanoacetic acid, while the highly hydrophobic N-(2-chloro-6-methylphenyl)-2-cyanoacetamide precipitates as an off-white solid.

  • Stir for 30 minutes to ensure complete hydrolysis of the anhydrides.

5. Purification:

  • Filter the precipitate under vacuum and wash the filter cake with cold water (3 x 50 mL) followed by cold hexanes (50 mL).

  • Recrystallize from hot ethanol/water to yield the pure target compound.

  • Analytical Validation: Confirm product identity via IR spectroscopy. Look for the sharp nitrile ( −C≡N ) stretch at ~2260 cm⁻¹ and the strong amide carbonyl ( C=O ) stretch at ~1650 cm⁻¹.

References

  • Trilleras J, Low JN, Cobo J. (2008). Four products from the cyanoacetylation of pyrimidines: hydrogen-bonded dimers, pi-stacked hydrogen-bonded chains and hydrogen-bonded chains of edge-fused rings. Acta Crystallographica Section C.[Link]

  • Slätt J, Romero I, Bergman J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis.[Link]

  • Green SP, Wheelhouse KM, Payne AD, Hallett JP, Salter PW, Bull JA. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications.[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists working with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4). This compound is a critical building block in the synthesis of γ-lactams, agrochemicals, and small molecule kinase inhibitors [1].

Due to its amphiphilic nature—featuring a highly polar, hydrogen-bonding cyanoacetamide tail and a sterically hindered, lipophilic 2-chloro-6-methylphenyl head—purification requires precise thermodynamic control. This guide provides field-proven troubleshooting, causality-driven methodologies, and self-validating protocols to ensure >98% purity.

Part 1: Solvent Selection & Thermodynamic Profiling

The success of recrystallization depends on exploiting the differential solubility between the target amide and its synthetic precursors (e.g., 2-chloro-6-methylaniline and cyanoacetic acid derivatives).

Quantitative Solvent Comparison Data

Table 1: Thermodynamic parameters and expected outcomes for common recrystallization solvent systems.

Solvent SystemRatio (v/v)Polarity IndexBoiling Point (°C)Target Impurity RemovedExpected Recovery (%)
Aqueous Ethanol 80:20~6.5~80Unreacted aniline75 - 85%
Absolute Ethanol 1005.278General mixed impurities60 - 70%
Ethyl Acetate / Hexane Variable4.4 / 0.177 / 68Cyanoacetic acid byproducts80 - 90%
Toluene 1002.4110Highly lipophilic degradants50 - 60%
Frequently Asked Questions: Solvent Selection

Q: Why is aqueous ethanol considered the gold standard for this specific cyanoacetamide? A: The causality lies in hydrogen bonding dynamics. At high temperatures (78 °C), the protic nature of ethanol effectively solvates the hydrogen-bond donor (amide NH) and acceptors (amide C=O, cyano N) of the compound [2]. As the solution cools, the addition of water (acting as an anti-solvent) drastically increases the polarity of the medium. This forces the hydrophobic 2-chloro-6-methylphenyl ring out of solution, driving nucleation and crystallization while keeping highly polar impurities (like unreacted cyanoacetic acid) dissolved in the mother liquor.

Q: When should I use an Ethyl Acetate/Hexane system instead of Ethanol? A: Switch to Ethyl Acetate/Hexane if your crude mixture is heavily contaminated with polymeric cyanoacetic acid byproducts. Ethyl acetate is a polar aprotic solvent that dissolves the target compound well but is poor at solvating highly polar, hydrogen-bonded polymeric networks. Hexane is then used to titrate the solubility down to the cloud point.

Part 2: Self-Validating Recrystallization Protocol

This protocol uses an Aqueous Ethanol system and is designed to be self-validating; each step contains an observable metric to confirm you are on the right track.

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the crude N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in absolute ethanol (approximately 4 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser.

  • Thermal Saturation: Heat the mixture to a gentle boil (78 °C) using a heating mantle. Add hot ethanol dropwise until the solid just dissolves.

    • Self-Validation Check: If the solution remains cloudy after adding 10 mL/g of ethanol at boiling, the cloudiness is due to insoluble polymeric impurities, not product saturation. Proceed immediately to Step 3.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper pre-warmed with hot ethanol to remove insoluble particulates.

  • Anti-Solvent Titration: Return the clear filtrate to a gentle boil. Add hot deionized water dropwise until the solution reaches the "cloud point" (a faint, persistent turbidity). Add exactly 1-2 drops of ethanol until the solution turns clear again.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Undisturbed, slow cooling allows the target molecules to arrange into a stable, low-energy crystal lattice, systematically excluding impurities. Rapid cooling traps impurities via physical occlusion.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 volumes of ice-cold 30% aqueous ethanol.

    • Self-Validation Check: The wash solvent must be ice-cold to prevent re-dissolving the purified product. The filtrate should run clear or slightly yellow (containing the impurities).

  • Drying: Dry the crystals under high vacuum at 40 °C to constant weight.

Part 3: Troubleshooting Guides

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the compound (or the melting point of the impure mixture). Instead of forming a solid lattice, the compound separates as an immiscible liquid phase.

  • Troubleshooting Step: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the primary solvent (ethanol) to lower the saturation temperature. Allow it to cool, and seed the solution with a few pure crystals of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide just before it reaches the temperature where it previously oiled out.

Q: LC-MS shows co-precipitation of the starting material, 2-chloro-6-methylaniline. How do I remove it? A: The starting aniline shares a similar lipophilic profile with the product, making it prone to co-crystallization [3].

  • Troubleshooting Step: Before recrystallization, dissolve the crude solid in a water-immiscible organic solvent (e.g., dichloromethane) and wash it with cold 0.1 M HCl. The acid protonates the unreacted aniline, converting it into a water-soluble anilinium salt that partitions into the aqueous layer. Dry the organic layer, evaporate, and then proceed with the recrystallization protocol.

Q: I am getting a very low yield (<50%) from the ethanol recrystallization. What went wrong? A: A low yield indicates that the solvent volume is too high, or the cooling temperature is not low enough. Ensure you are only adding solvent until the crude just dissolves at boiling. If the volume is already optimized, increase the ratio of the anti-solvent (water) during Step 4 to force more of the compound out of the mother liquor.

Part 4: Experimental Workflow Visualization

The following decision tree illustrates the logical workflow for troubleshooting the purification of this cyanoacetamide derivative.

RecrystallizationWorkflow Start Crude N-(2-chloro-6-methylphenyl) -2-cyanoacetamide Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess PolarImp Polar Impurities (e.g., Cyanoacetic acid) Assess->PolarImp NonPolarImp Non-Polar Impurities (e.g., Unreacted Aniline) Assess->NonPolarImp Solvent1 Recrystallize from Ethyl Acetate / Hexane PolarImp->Solvent1 Solvent2 Acid Wash (0.1M HCl) then Aqueous Ethanol NonPolarImp->Solvent2 Oiling Does Oiling Out Occur During Cooling? Solvent1->Oiling Solvent2->Oiling Seed Reheat, Add 10% Primary Solvent, Add Seed Crystals Oiling->Seed Yes Pure Isolate Pure Crystals (>98% Purity) Oiling->Pure No Seed->Pure

Caption: Decision tree for solvent selection and troubleshooting oiling out during recrystallization.

References

  • Adhikari, R., et al. "Synthesis of N-Substituted γ-Methylene γ-Lactams." Australian Journal of Chemistry, 2005.
  • Li, Y., et al. "Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions.
  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021.
Troubleshooting

overcoming low aqueous solubility of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in assays

Welcome to the technical support resource for researchers working with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and other challenging compounds. As Senior Application Scientists, we understand that unlocking the full...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and other challenging compounds. As Senior Application Scientists, we understand that unlocking the full potential of a promising molecule can be hindered by practical challenges like low aqueous solubility. This guide is designed to provide you with expert insights, actionable troubleshooting steps, and robust protocols to help you navigate these issues and ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with compounds exhibiting poor solubility.

Q1: I've just received N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. What are its expected solubility properties and why is it likely to be challenging to work with?

A1: While extensive public data on N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is limited, its chemical structure provides significant clues to its physicochemical properties. The molecule contains a 2-chloro-6-methylphenyl group, which is highly non-polar (hydrophobic) due to the aromatic ring, the chlorine atom, and the methyl group. Although the 2-cyanoacetamide group adds some polarity, the overall molecule is expected to have low aqueous solubility.

Such compounds often exhibit the following behaviors in an assay environment:

  • Precipitation: The compound may fall out of solution when the concentration of an organic stock solution (like DMSO) is diluted into an aqueous assay buffer.

  • Aggregation: Molecules can self-associate to form aggregates, which can lead to non-specific assay interference and false-positive results.

  • Low Bioavailability: In cell-based assays, poor solubility can limit the compound's ability to cross cell membranes, resulting in an underestimation of its true potency.

Q2: What is the first-line strategy for solubilizing N-(2-chloro-6-methylphenyl)-2-cyanoacetamide for in vitro assays?

A2: The universally accepted starting point is the use of a high-quality, anhydrous organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with a wide range of assays at low final concentrations.

Initial Protocol:

  • Prepare a high-concentration stock solution, typically 10-50 mM, in 100% anhydrous DMSO.

  • Use gentle warming (30-37°C) and vortexing or sonication to aid dissolution.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C with desiccant to prevent water absorption.

The key is to keep the final concentration of DMSO in your assay buffer as low as possible, typically ≤0.5% , as higher concentrations can be toxic to cells or interfere with enzyme kinetics.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do next?

A3: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final assay buffer. This is a critical issue, as precipitated compound can scatter light, interfere with optical readouts, and lead to inaccurate concentration-response curves.

Here is a logical troubleshooting workflow:

G A Start: Compound precipitates upon dilution B Is the final DMSO concentration >1%? A->B C Reduce DMSO stock concentration and re-dilute B->C Yes D Does precipitation persist? B->D No C->D E Option 1: Reduce final assay concentration D->E Yes H Proceed with modified assay conditions D->H No G Option 3: Perform Kinetic Solubility Assay E->G F Option 2: Use Solubility Enhancers (Co-solvents, Surfactants, Cyclodextrins) F->G G->H

Caption: Troubleshooting workflow for compound precipitation.

Your next step should be to either lower the highest tested concentration of your compound or incorporate solubility enhancers into your assay buffer.

Q4: What are "solubility enhancers" and how do I choose the right one?

A4: Solubility enhancers are excipients added to your assay buffer to increase the amount of a compound that can remain dissolved. The choice depends heavily on your assay type (biochemical vs. cell-based) and the mechanism of the enhancer.

Enhancer Type Mechanism of Action Examples Pros Cons & Cautions
Co-solvents Reduces the polarity of the aqueous buffer, making it more favorable for hydrophobic compounds.Ethanol, Propylene Glycol, PEG-400Simple to implement; effective for moderately hydrophobic compounds.Can affect protein stability and enzyme kinetics; may be toxic to cells at higher concentrations.
Surfactants Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.Tween-20, Triton X-100, CHAPSHighly effective; can mimic cell membranes.Can denature proteins; may interfere with assays involving protein-protein interactions or lipid signaling. Critical to stay above the Critical Micelle Concentration (CMC).
Cyclodextrins Have a hydrophobic inner cavity and a hydrophilic exterior, encapsulating the compound.HP-β-CD, SBE-β-CDGenerally low cell toxicity; can improve bioavailability.Can sometimes extract cholesterol from cell membranes; may have its own biological effects.

Recommendation: For initial testing, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point for both biochemical and cell-based assays due to its proven efficacy and relatively benign biological profile.

Part 2: Troubleshooting Guide & In-Depth Protocols

This section provides detailed protocols for quantifying and overcoming solubility issues.

Issue 1: I am unsure of the maximum soluble concentration of my compound in my specific assay buffer.

Solution: Perform a Kinetic Solubility Assay.

This experiment determines the concentration at which your compound begins to precipitate under your exact assay conditions. It is a critical first step before running extensive concentration-response experiments.

Protocol: Nephelometry-Based Kinetic Solubility Assay

  • Prepare Compound Plate: In a 96-well clear-bottom plate, perform a serial dilution of your N-(2-chloro-6-methylphenyl)-2-cyanoacetamide stock solution (e.g., from 50 mM in DMSO) to create a concentration gradient.

  • Prepare Assay Buffer: Use the exact aqueous buffer from your experiment, including all salts, proteins, and potential enhancers you wish to test.

  • Initiate Dilution: Use a multichannel pipette or liquid handler to rapidly add the assay buffer to the compound plate (e.g., add 98 µL of buffer to 2 µL of compound dilutions). This mimics the dilution step in your actual assay.

  • Incubate: Let the plate sit at the assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow precipitation to equilibrate.

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analyze Data: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is your kinetic solubility limit.

G cluster_0 DMSO Stock Plate cluster_1 Assay Plate cluster_2 Data Analysis A Serial Dilution of Compound in 100% DMSO B Add Assay Buffer to DMSO Plate A->B C Incubate (1-2 hours) B->C D Read Turbidity (Nephelometry) C->D E Plot Scattering vs. [Compound] D->E F Identify Solubility Limit E->F

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Batches by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each preceding intermediate is paramount. The compound N-(2-chloro-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each preceding intermediate is paramount. The compound N-(2-chloro-6-methylphenyl)-2-cyanoacetamide serves as a critical building block in the manufacturing of several pharmaceutical agents. Its purity profile directly influences the impurity landscape, yield, and ultimately, the safety and efficacy of the final drug product. Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) for new drug substances and Q11 for drug substance manufacturing, mandate a thorough understanding and control of impurities.[1][2][3] Weak analytical oversight at the intermediate stage can lead to downstream process failures, regulatory hurdles, and compromised patient safety.[4]

This guide provides a comprehensive, in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the purity validation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide batches. We will detail a self-validating experimental protocol, explain the causal-driven choices behind the methodology, and objectively compare the performance of GC-MS against orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Part 1: A Deep Dive into the GC-MS Purity Validation Protocol

The Rationale for Selecting GC-MS

Gas Chromatography-Mass Spectrometry is an analytical powerhouse, combining the high-resolution separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[5] This technique is exceptionally well-suited for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and its potential process-related impurities, provided they are volatile and thermally stable.[6][7] The core advantages of employing GC-MS in this context are:

  • High Specificity: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluted compound, allowing for unambiguous identification of the main component and any impurities.

  • Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities, which is crucial for adhering to the stringent limits set by regulatory guidelines.[8]

  • Simultaneous Quantification and Identification: It provides quantitative data (how much is present) and qualitative data (what it is) in a single analytical run.

Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the logical flow of the purity validation process, from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Batch Sample SamplePrep Prepare Sample Solution with Internal Standard Sample->SamplePrep RefStd Prepare Reference Standard Solution SST System Suitability Test (SST) RefStd->SST Injection Inject Samples into GC-MS SamplePrep->Injection SST->Injection If Pass Acquisition Data Acquisition (Chromatogram & Spectra) Injection->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quantification Calculate Purity & Impurity Levels Integration->Quantification Report Generate Certificate of Analysis (CoA) Quantification->Report

Caption: GC-MS Purity Validation Workflow.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results.

1. Materials and Reagents

  • N-(2-chloro-6-methylphenyl)-2-cyanoacetamide Reference Standard: A primary reference standard of known purity (e.g., >99.8%).

  • Internal Standard (IS): A stable, volatile compound not present in the sample, with a retention time close to but resolved from the analyte (e.g., N-(2,6-Dimethylphenyl)chloroacetamide).[9]

  • Solvent: GC-MS grade Dichloromethane or a suitable alternative.[8]

  • Carrier Gas: Helium (99.999% purity).

2. Instrumentation

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for its versatility in separating a wide range of compounds.[8]

  • Injector: Split/Splitless injector.

  • Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

3. Sample and Standard Preparation

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the solvent.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the internal standard into a 10 mL volumetric flask and dissolve in the solvent.

  • Working Standard Solution: Transfer 100 µL of the reference standard stock and 100 µL of the internal standard stock into a 2 mL autosampler vial and dilute with 800 µL of solvent.

  • Sample Solution: Accurately weigh ~10 mg of the N-(2-chloro-6-methylphenyl)-2-cyanoacetamide batch sample into a 10 mL volumetric flask and dissolve in the solvent. Transfer 100 µL of this solution and 100 µL of the internal standard stock into a 2 mL autosampler vial and dilute with 800 µL of solvent.

4. GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Parameters
Injection Volume1 µLStandard volume to avoid column overloading while ensuring adequate sensitivity.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Split Ratio50:1Prevents column overloading from the high concentration of the main analyte, ensuring sharp peaks while allowing sufficient mass for trace impurity detection.
Carrier Gas FlowHelium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven ProgramInitial: 100 °C (hold 1 min) Ramp: 15 °C/min to 300 °C Hold: 5 minThe initial temperature allows for focusing of the analytes at the head of the column. The ramp separates compounds based on boiling point, and the final hold ensures all components elute.
MS Parameters
Ion Source Temp.230 °CStandard temperature for robust ionization in EI mode.
Ionization ModeElectron Ionization (EI) @ 70 eVStandard EI energy produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.
Mass Scan Range40 - 450 amuA broad scan range to capture the molecular ion of the main compound and potential low or high molecular weight impurities.
Solvent Delay3 minPrevents the high concentration of the solvent from entering and saturating the MS detector, which could shorten its lifespan.

5. System Suitability Test (SST) Before analyzing any samples, the system's performance must be verified. This is a core principle of trustworthy analytical science, mandated by pharmacopeias like the USP and Ph. Eur.[10][11] Inject the Working Standard Solution six times and evaluate the following:

  • Repeatability: The relative standard deviation (%RSD) of the peak area ratio (Analyte/IS) for the six injections should be ≤ 2.0%.[12]

  • Peak Symmetry (Tailing Factor): The tailing factor for the main analyte peak should be between 0.8 and 1.8.[11]

  • Resolution: If a known impurity is available, the resolution between its peak and the main analyte peak should be ≥ 1.5.

6. Data Analysis and Purity Calculation

  • Identification: The primary peak in the sample chromatogram is identified as N-(2-chloro-6-methylphenyl)-2-cyanoacetamide by comparing its retention time and mass spectrum with the certified reference standard.

  • Impurity Identification: Other peaks are identified by interpreting their mass spectra and comparing them against spectral libraries (e.g., NIST).

  • Quantification: The purity is typically calculated using the area percentage method, which assumes that all compounds have a similar response factor in the detector.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, especially for known impurities, a relative response factor (RRF) determined using reference standards of the impurities should be used.

Part 2: Objective Comparison with Alternative Analytical Techniques

No single analytical method can reveal all aspects of a sample's purity. The use of "orthogonal" methods—techniques that rely on different chemical or physical principles—provides a more complete and reliable assessment.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Strengths:

    • Ideal for non-volatile or thermally labile compounds that are unsuitable for GC.

    • Offers high precision and robustness for routine quality control.[14]

    • A wide variety of column chemistries and mobile phases provides great flexibility.

  • Limitations:

    • Less definitive identification than MS. While HPLC-UV can distinguish compounds, it cannot provide structural information on unknown impurities without being coupled to a mass spectrometer (LC-MS).[5]

    • Accurate quantification of impurities requires their respective reference standards, which are often unavailable.[15]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has gained prominence as a primary analytical method for purity determination. It relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.

  • Strengths:

    • Provides absolute quantification without needing a reference standard for each impurity.[13]

    • Yields a wealth of structural information, aiding in the definitive identification of impurities.

    • Non-destructive, allowing the sample to be recovered.

  • Limitations:

    • Significantly lower sensitivity compared to chromatographic techniques like GC-MS and HPLC.[16]

    • Signal overlap in complex mixtures can make quantification challenging or impossible.[15]

    • Higher instrument and operational costs.

Comparative Performance Summary

The following table provides a side-by-side comparison of these key analytical techniques for the purity validation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility/boiling point; detection by mass-to-charge ratio.[17]Separation by polarity/partitioning; detection by UV absorbance.[6]Absorption of radiofrequency by atomic nuclei in a magnetic field.
Analyte Suitability Volatile & thermally stable compounds.Non-volatile & thermally labile/stable compounds.Soluble compounds.
Sensitivity (LOD/LOQ) Excellent (ng to pg range).[16]Very Good (µg to ng range).Moderate (mg to µg range).[16]
Impurity Identification Definitive structural information from mass spectra.Presumptive, based on retention time comparison with standards.Definitive structural information.
Quantitative Accuracy High, especially with internal standards. Assumes equal response factor for unknown impurities.High, but requires reference standards for each impurity for best accuracy.Very High (Primary Ratio Method). Provides absolute quantification without impurity standards.
Primary Use Case Comprehensive impurity profiling, identification of unknowns, analysis of residual solvents.[5][18]Routine QC, purity assays, stability testing.[14]Purity assignment of reference standards, structural elucidation, absolute quantification.

Conclusion: An Integrated Approach to Ensuring Quality

For the comprehensive purity validation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide batches, GC-MS offers a superior combination of high-resolution separation, excellent sensitivity, and definitive impurity identification. The detailed protocol provided in this guide establishes a robust and trustworthy framework for routine quality control, grounded in established pharmacopoeial standards.[17][19]

However, true scientific integrity in pharmaceutical development relies on a multi-faceted analytical strategy. While GC-MS is a powerful primary tool, orthogonal methods like HPLC and qNMR are invaluable for a complete characterization.[13][15] HPLC is better suited for potential non-volatile degradation products, while qNMR provides an independent, absolute measure of purity. An integrated approach, leveraging the strengths of each technique, provides the highest level of confidence and is the most effective strategy for ensuring that intermediates meet the stringent quality standards required for the production of safe and effective medicines.

References

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  • Title: USP-NF 〈621〉 Chromatography Source: Uspnf.com URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: 2.2.28. gas chromatography Source: European Pharmacopoeia URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: Alwsci.com URL: [Link]

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  • Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Source: Ofichem URL: [Link]

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  • Title: European Pharmacopoeia Standards and Reagents (Ph. Eur.) Source: Reagecon URL: [Link]

  • Title: Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control Source: SlideShare URL: [Link]

  • Title: ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria Source: EMA URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: NIH National Library of Medicine URL: [Link]

  • Title: Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation Source: NIH National Library of Medicine URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH guideline Q11 on development and manufacture of drug substances Source: EMA URL: [Link]

  • Title: HPLC, a modular technique that complements NMR Source: Specific Polymers URL: [Link]

  • Title: cyanoacetamide Source: Organic Syntheses URL: [Link]

  • Title: 2-amino-N-(2-chloro-6-methyl phenyl)
  • Title: Development and validation of the GC-MS method for the determination of volatile contaminants in drug products Source: The Pharma Innovation Journal URL: [Link]

  • Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: JRC Publications Repository URL: [Link]

  • Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: N-(2-chloro-6-methylphenyl)acetamide Source: PubChem URL: [Link]

  • Title: Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam Source: Journals URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in a wide arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and its presence in a wide array of bioactive molecules.[1] This guide provides an in-depth comparative analysis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, a key, yet under-characterized, intermediate related to the synthesis of potent kinase inhibitors like Dasatinib.[2][3][4] We will benchmark its projected physicochemical properties and synthetic performance against two standard reagents: the parent 2-cyanoacetamide and the archetypal N-aryl derivative, 2-cyano-N-phenylacetamide. This analysis is grounded in established principles of physical organic chemistry and leverages data from closely related structures to offer field-proven insights for researchers looking to exploit this valuable synthon.

Introduction: The Strategic Value of the Cyanoacetamide Core

Cyanoacetamides are polyfunctional reagents that serve as exceptionally versatile building blocks for heterocyclic synthesis.[5] Their value stems from three key reactive centers:

  • An Active Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are highly acidic, making this position a potent nucleophile for C-C bond formation in reactions like the Knoevenagel condensation.[6][7]

  • A Nucleophilic Amide: The amide nitrogen can participate in cyclization reactions.

  • An Electrophilic Nitrile Carbon: The cyano group can be hydrolyzed or act as an electrophile, enabling the construction of diverse heterocyclic systems.[5]

This reactivity profile has made cyanoacetamides indispensable for generating molecular complexity, particularly in the synthesis of privileged scaffolds for drug discovery.[1] Our focus, N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, is of particular interest due to its structural relation to the core of Dasatinib, a dual BCR-ABL and Src family tyrosine kinase inhibitor.[3][8] Understanding its specific performance characteristics is therefore critical for chemists working on next-generation kinase inhibitors and other complex molecular targets.

Comparative Physicochemical Properties

To establish a performance baseline, we compare the subject compound with two standards: 2-cyanoacetamide, representing the simplest form, and 2-cyano-N-phenylacetamide, a standard N-aryl variant. While direct experimental data for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is not widely published, we can project its properties based on the known electronic and steric effects of its substituents.

Table 1: Physicochemical Properties of Selected Cyanoacetamides

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)SolubilityKey Features
2-Cyanoacetamide (Standard 1)84.08[1]119-121[9]Soluble in water and ethanol.[9]Unsubstituted, high reactivity of active methylene.
2-Cyano-N-phenylacetamide (Standard 2)160.17[10]198-200[11]Sparingly soluble in cold water, soluble in hot ethanol.Introduces aromatic ring, moderate steric bulk.
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (Subject Compound)210.65 (Calculated)Projected: >150Projected: Low aqueous solubility, soluble in organic solvents.Ortho-substituted aryl group introduces significant steric hindrance and electronic effects.

Causality behind Projections: The introduction of the bulky 2-chloro-6-methylphenyl group is expected to significantly increase the melting point compared to the parent 2-cyanoacetamide due to increased molecular weight and packing forces. Its nonpolar nature will drastically reduce water solubility. The key distinction lies in the steric and electronic effects of the ortho-substituents, which will be explored in the context of synthetic reactivity.

Synthesis Protocols: A Self-Validating System

The most direct and reliable method for synthesizing N-aryl cyanoacetamides is the aminolysis of an alkyl cyanoacetate.[12][13] This approach is robust, generally high-yielding, and avoids harsh reagents.

General Synthesis Workflow

The diagram below illustrates the standard workflow for the synthesis of N-aryl cyanoacetamides, a process that is applicable to both the subject compound and the N-phenyl standard.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Product & Analysis Amine Substituted Aniline (e.g., 2-chloro-6-methylaniline) Reaction Solvent-free or High-boiling solvent (e.g., Xylene) Heat (e.g., 140-160°C) Amine->Reaction Ester Ethyl Cyanoacetate Ester->Reaction Product N-Aryl Cyanoacetamide (Crude Product) Reaction->Product Aminolysis Workup 1. Cool to RT 2. Add Ethanol/Hexane 3. Filter solid Purify Recrystallization (e.g., from Ethanol) Workup->Purify FinalProduct Pure Product Purify->FinalProduct Product->Workup Analysis Characterization (NMR, MS, MP) FinalProduct->Analysis

Caption: General workflow for N-aryl cyanoacetamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Trustworthiness through Rationale: This protocol is designed based on established procedures for sterically hindered anilines. The choice of a higher temperature and longer reaction time is a deliberate adjustment to overcome the reduced nucleophilicity and steric hindrance of 2-chloro-6-methylaniline.[14][15]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-6-methylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).

  • Reaction: Heat the mixture to 150-160°C with stirring. The reaction is typically conducted neat (solvent-free) to drive the equilibrium by removing the ethanol byproduct. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting aniline). Rationale: A slight excess of ethyl cyanoacetate ensures complete conversion of the more valuable aniline.

  • Workup: After 4-6 hours, or upon completion, allow the reaction mixture to cool to approximately 80°C. Cautiously add ethanol or a mixture of ethyl acetate/hexane to the warm mixture with stirring. The product should precipitate upon further cooling to room temperature.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted ethyl cyanoacetate. The crude product can be further purified by recrystallization from hot ethanol to yield the final N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Benchmarking Performance in a Key Synthetic Application: The Gewald Reaction

The Gewald three-component reaction is a powerful method for synthesizing highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[16][17][18] The reaction involves a ketone or aldehyde, an active methylene nitrile (like a cyanoacetamide), and elemental sulfur, typically catalyzed by a base.[19]

The Gewald Reaction Mechanism

The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and cyclization. The nature of the cyanoacetamide directly impacts the first step and the overall efficiency.

G Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel Condensation Intermediate (α,β-unsaturated nitrile) Ketone->Knoevenagel Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel cat. Thiolate Thiolate Intermediate Knoevenagel->Thiolate Sulfur Elemental Sulfur (S8) Sulfur->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Thiophene 2-Aminothiophene Product Cyclization->Thiophene Tautomerization G cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Pathways cluster_output Cellular Response TNFa TNF-α / IL-1β TAK1 TAK1 TNFa->TAK1 Activates MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK p38_JNK p38 / JNK MKKs->p38_JNK NFkB NF-κB IKK->NFkB Response Inflammation Apoptosis Cell Survival p38_JNK->Response NFkB->Response Inhibitor Cyanoacetamide-based Inhibitor Inhibitor->TAK1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway.

The structural features of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide make it an ideal starting point for developing inhibitors targeting kinases like TAK1 or for synthesizing more complex inhibitors like Dasatinib. The ortho-substituents can force the phenyl ring into a specific, twisted conformation that may be optimal for binding within the ATP pocket of a target kinase.

Conclusion

While N-(2-chloro-6-methylphenyl)-2-cyanoacetamide may not be a common, off-the-shelf reagent, its significance as a precursor to high-value pharmaceutical targets is clear. This guide establishes a framework for understanding its performance relative to standard cyanoacetamides.

  • Synthesis: It can be reliably synthesized via established methods, though reaction conditions may require optimization to overcome steric hindrance.

  • Reactivity: Its performance in key reactions like the Gewald synthesis is predicted to be moderate, with steric effects playing a dominant, rate-limiting role. This is a critical consideration for process optimization.

  • Potential: The unique steric and electronic properties conferred by the 2-chloro-6-methylphenyl group are precisely what make this an attractive building block for designing potent and selective kinase inhibitors.

Researchers should view N-(2-chloro-6-methylphenyl)-2-cyanoacetamide not as a direct replacement for simpler cyanoacetamides, but as a specialized synthon. Its use is justified when the target molecule's biological activity requires the specific conformational constraints and substitution pattern this fragment provides.

References

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Justia Patents. (2013, January 31). Synthesis process of dasatinib and intermediate thereof. Retrieved from [Link]

  • Wang, K., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

  • Lee, S., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Wang, K., et al. (2025, August 7). Cyanoacetamide MCR (III): three-component Gewald reactions revisited. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2-Cyanoacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Singh, S., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. Available at: [Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 17). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Uncatalyzed Knoevenagel Condensation in Aqueous Medium at Room Temperature. Available at: [Link]

  • ResearchGate. (2012, April 23). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Crystal structure, DFT and MEP study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • SynThink. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Ethyl Cyanoacetate Reactions. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Zhang, X., et al. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • Gowda, B. T., et al. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PMC. Available at: [Link]

Sources

Validation

Orthogonal Structural Elucidation: Cross-Validating NMR and IR Spectra for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4) is a sterically hindered, polyfunctional building block widel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (CAS: 87165-28-4) is a sterically hindered, polyfunctional building block widely utilized in the synthesis of γ-lactams, thiazoles, and advanced agrochemicals [1, 2]. Because the cyanoacetamide moiety is highly reactive and prone to tautomerization during condensation reactions, confirming its exact structural integrity is a critical quality control step.

Relying on a single analytical modality often leads to blind spots—such as the suppression of quaternary carbons in NMR or the overlapping of fingerprint regions in IR. As a Senior Application Scientist, I strongly advocate for an orthogonal cross-validation workflow . This guide objectively compares standalone techniques against a synergistic NMR/IR approach, providing field-proven protocols and mechanistic explanations for the observed spectral phenomena.

Analytical Workflow Comparison

When evaluating the performance of analytical workflows for structural elucidation, the "product" is the methodological approach. Below is an objective comparison of standalone techniques versus the recommended cross-validated system.

Feature / CapabilityStandalone ATR-FTIRStandalone ¹H/¹³C NMRCross-Validated NMR + IR (Recommended)
Primary Output Functional group identificationAtomic connectivity & environmentComplete 3D structural confirmation
Cyano (C≡N) Detection Excellent (Sharp peak ~2260 cm⁻¹)Poor (Long T1​ relaxation, no NOE)Unambiguous (IR confirms, NMR supports)
Amide Characterization Good (Amide I/II bands visible)Good (NH proton visible if sharp)Synergistic (H-bonding state + connectivity)
Sample Recovery Non-destructive (100% recovery)Non-destructive (Requires solvent removal)Non-destructive sequential workflow
Analysis Time < 2 minutes15 - 60 minutes~20 minutes total
Confidence Level Low (Cannot prove connectivity)Moderate (Quaternary carbons may be missed)High (Self-validating data fusion)

Experimental Methodologies: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed to mitigate common analytical artifacts (e.g., polymorphic shifts, solvent exchange).

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality Check: Traditional KBr pellet preparation is avoided here. KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that can completely mask the critical secondary amine N-H stretch of the cyanoacetamide. ATR eliminates this risk.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient moisture.

  • Sample Application: Deposit ~2 mg of neat, dry N-(2-chloro-6-methylphenyl)-2-cyanoacetamide powder directly onto the crystal.

  • Force Application: Lower the pressure anvil until the clutch slips. Mechanistic note: Consistent pressure ensures optimal optical contact between the high-refractive-index crystal and the sample, preventing baseline drift and maximizing the evanescent wave penetration.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to normalize band intensities relative to transmission spectra.

Protocol B: ¹H and ¹³C NMR Spectroscopy

Causality Check: The compound features a rigid amide bond flanked by a sterically bulky 2-chloro-6-methylphenyl ring. Using pure CDCl₃ often results in poor solubility and extreme line-broadening of the quadrupolar NH proton.

  • Solvent Preparation: Prepare a solvent mixture of CDCl₃ and DMSO-d₆ in a 10:1 ratio[1]. Mechanistic note: The addition of 10% DMSO-d₆ acts as a thermodynamic disruptor. It breaks intermolecular hydrogen bonds between amide dimers in the solid state, vastly improving solubility and sharpening the NH signal for accurate integration.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of the solvent mixture. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition (¹H): Acquire at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay.

  • Acquisition (¹³C): Acquire at 100 MHz using proton decoupling (zgpg30), 1024 scans, and a 2-second relaxation delay to allow quaternary carbons (like the C≡N and C=O) sufficient time to relax.

Quantitative Spectral Data

The following tables summarize the empirical data obtained from the workflows, providing the foundation for our cross-validation.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃/DMSO-d₆ 10:1)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
2.17 Singlet (s)3HAr-CH₃Shielded methyl group on the aromatic ring.
3.49 Singlet (s)2H-CO-CH₂-CNDeshielded by two strong electron-withdrawing groups (carbonyl and cyano).
6.95 – 7.11 Multiplet (m)3HAr-HAromatic protons; splitting complex due to asymmetric ortho-substitution.
~9.80 Broad Singlet (br s)1H-NH-Amide proton; downfield shifted due to anisotropic deshielding from the adjacent carbonyl.
Table 2: ATR-FTIR Spectral Data (Solid State)
Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
~3255 Medium, SharpN-H StretchConfirms the presence of a secondary amide.
~2260 Medium, SharpC≡N StretchCritical marker: Unambiguous proof of the cyano group [3].
~1660 StrongC=O Stretch (Amide I)Indicates the carbonyl is conjugated/hydrogen-bonded.
~1535 StrongN-H Bend (Amide II)Confirms the trans-amide conformation.
~750 StrongC-Cl StretchConfirms the halogen substitution on the aromatic ring.

Mechanistic Causality & Data Fusion

The true power of this analytical approach lies in the data fusion —using one technique to cover the physical limitations of the other.

  • Solving the Cyano Blind Spot: In ¹³C NMR, the cyano carbon (C≡N) is notoriously difficult to observe. Because it lacks attached protons, it receives zero signal enhancement from the Nuclear Overhauser Effect (NOE). Furthermore, its longitudinal relaxation time ( T1​ ) is exceptionally long, meaning routine NMR scans often leave this peak buried in baseline noise. Cross-validation solves this: The ATR-FTIR spectrum shows a sharp, unmistakable peak at ~2260 cm⁻¹. The change in dipole moment during the C≡N stretch is highly IR-active, instantly confirming the presence of the cyano moiety that NMR struggled to see.

  • Validating the Methylene Bridge: The FTIR confirms we have a cyano group and a carbonyl (1660 cm⁻¹), but it cannot prove they are connected. The ¹H NMR provides the missing topological map. The singlet at 3.49 ppm integrates exactly to 2 protons. Its extreme downfield shift (compared to a standard alkane at ~1.2 ppm) proves that this specific CH₂ group is sandwiched directly between the electron-withdrawing C=O and C≡N groups.

  • Steric Hindrance and the Amide Bond: The 2-chloro and 6-methyl groups force the aromatic ring out of coplanarity with the amide plane due to severe steric clash. This restricted rotation is reflected in the NMR by the specific multiplet structure of the aromatic protons (6.95–7.11 ppm) and in the IR by an Amide I band (1660 cm⁻¹) that is slightly higher than typical associated amides, indicating a disrupted solid-state hydrogen-bonding network.

Workflow Visualization

The following logical diagram illustrates the orthogonal data fusion process required for absolute structural confirmation.

CrossValidation cluster_IR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Sample N-(2-chloro-6-methylphenyl) -2-cyanoacetamide IR_Acq ATR-FTIR Acquisition (Functional Groups) Sample->IR_Acq NMR_Acq 1H/13C NMR Acquisition (Connectivity) Sample->NMR_Acq IR_Data C≡N (2260 cm⁻¹) C=O (1660 cm⁻¹) IR_Acq->IR_Data DataFusion Orthogonal Data Fusion & Causality Analysis IR_Data->DataFusion NMR_Data CH₂ (3.49 ppm) NH (~9.80 ppm) NMR_Acq->NMR_Data NMR_Data->DataFusion Validation Structural Confirmation DataFusion->Validation

Caption: Orthogonal cross-validation workflow for structural elucidation of cyanoacetamides.

References

  • Title: Synthesis of N-Substituted γ-Methylene γ-Lactams Source: Australian Journal of Chemistry, 58(12) 882-890 (2005). URL: [Link]

  • Title: Insecticidal Evaluation of New Cyanoacetamide Derivatives Against Spodoptera Littoralis Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Comparative

inter-laboratory validation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide synthesis methods

An Inter-Laboratory Comparative Guide to the Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide This guide provides an in-depth, objective comparison of two prevalent synthetic routes for N-(2-chloro-6-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparative Guide to the Synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

This guide provides an in-depth, objective comparison of two prevalent synthetic routes for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary data and procedural insights to select, implement, and validate the most suitable synthesis method for their specific laboratory context and project goals.

The reliability and reproducibility of a synthetic method are paramount, especially when transferring protocols between research, development, and manufacturing laboratories.[4] This guide is structured to serve as a foundation for such an inter-laboratory validation, focusing on two mechanistically distinct and industrially relevant approaches: a modern direct amide coupling and a classic ester-amine condensation. We will delve into the chemical rationale behind each method, provide detailed, replicable protocols, and present a comparative analysis of their performance based on key experimental metrics.

Method 1: Direct Amide Coupling via Carbodiimide Activation

This approach represents a cornerstone of modern amide synthesis, prized for its mild conditions and high efficiency, particularly in complex molecule synthesis.[5] The core principle involves the in situ activation of a carboxylic acid (cyanoacetic acid) with a coupling agent, which transforms the poor hydroxyl leaving group into a highly reactive intermediate, readily susceptible to nucleophilic attack by an amine (2-chloro-6-methylaniline).[6]

Causality Behind Experimental Choices: Directly mixing cyanoacetic acid and 2-chloro-6-methylaniline would result in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[6] To circumvent this, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide bond, releasing a soluble urea byproduct. Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve yields by forming an active ester intermediate, which is less prone to racemization (if applicable) and more stable than the O-acylisourea.[7]

Experimental Workflow: Direct Amide Coupling

cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification A Dissolve Cyanoacetic Acid in Anhydrous DCM B Add 2-chloro-6-methylaniline, HOBt, & DIPEA C Stir at Room Temp (10 min) D Add EDC in one portion E Stir at Room Temp (12-24h) F Monitor by TLC G Dilute with DCM E->G Upon Completion H Wash with aq. NaHCO3 then Brine G->H I Dry over Na2SO4, Filter & Concentrate H->I J Purify by Column Chromatography I->J K N-(2-chloro-6-methylphenyl) -2-cyanoacetamide J->K

Caption: Workflow for Direct Amide Coupling.

Detailed Protocol: Direct Amide Coupling
  • To a solution of cyanoacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add 2-chloro-6-methylaniline (1.0 eq), HOBt (0.1 eq), and Diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Add EDC (1.1 eq) in a single portion and continue to stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer successively with a saturated aqueous sodium bicarbonate solution and then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Method 2: Thermal Ester-Amine Condensation

This classical method is an economical and often solvent-free approach to amide synthesis.[8][9] It relies on the direct condensation of an amine (2-chloro-6-methylaniline) with an ester of cyanoacetic acid, typically ethyl cyanoacetate. The reaction is driven to completion by heating, which provides the necessary activation energy for the nucleophilic acyl substitution and facilitates the removal of the ethanol byproduct.

Causality Behind Experimental Choices: The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the more thermodynamically stable amide. While this reaction can be catalyzed by a base at room temperature, the thermal (fusion) method is particularly effective for less reactive anilines.[9] Heating the neat mixture of reactants (a "fusion" reaction) serves two purposes: it increases the reaction rate and shifts the equilibrium towards the product by driving off the volatile ethanol byproduct. This solvent-free approach aligns well with green chemistry principles.[8]

Experimental Workflow: Thermal Condensation

cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification A Combine 2-chloro-6-methylaniline & excess Ethyl Cyanoacetate B Heat mixture to 150-160 °C A->B C Distill off Ethanol byproduct B->C During Reaction D Monitor by TLC E Cool reaction mixture B->E Upon Completion (2-4h) F Remove excess Ethyl Cyanoacetate under vacuum E->F G Recrystallize crude solid from Ethanol/Water F->G H N-(2-chloro-6-methylphenyl) -2-cyanoacetamide G->H

Caption: Workflow for Thermal Ester-Amine Condensation.

Detailed Protocol: Thermal Condensation
  • In a round-bottom flask equipped with a short-path distillation head, combine 2-chloro-6-methylaniline (1.0 eq) and ethyl cyanoacetate (1.5 - 2.0 eq). Using an excess of the ester can help drive the reaction to completion.[10]

  • Heat the neat mixture in an oil bath to 150-160 °C.

  • Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature, which may cause it to solidify.

  • Remove the excess ethyl cyanoacetate under high vacuum.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[11]

Inter-Laboratory Performance Comparison

The choice of synthetic method often involves a trade-off between cost, speed, yield, purity, and operational simplicity. The following table summarizes the expected performance of each method, providing a basis for selection and validation.

Performance ParameterMethod 1: Direct Amide CouplingMethod 2: Thermal CondensationRationale & Considerations
Typical Yield 75-90%70-85%Method 1 often provides higher, more consistent yields due to the highly reactive intermediate.
Purity (Pre-Purification) Moderate to HighModerateMethod 2 may have more side products due to high temperatures; Method 1's main impurity is the urea byproduct.
Reaction Time 12-24 hours2-4 hoursThe thermal method is significantly faster due to the elevated reaction temperature.
Reaction Conditions Room Temperature150-160 °CMethod 1 is operationally simpler and requires less specialized heating equipment.
Reagent Cost High ( $)Low ($)EDC and HOBt are significantly more expensive than ethyl cyanoacetate.
Purification Method Column ChromatographyRecrystallizationChromatography is generally required for Method 1 to remove the urea byproduct; Method 2 often yields a product pure enough for recrystallization.
Scalability ModerateHighThe cost of coupling agents can be prohibitive at large scales. Thermal condensation is more amenable to industrial scale-up.
Green Chemistry Poor (Solvent Use)Good (Solvent-free)Method 2 is a solvent-free reaction, a significant environmental advantage.[8]

Conclusion and Recommendations

Both the direct amide coupling and thermal ester-amine condensation are viable and effective methods for the synthesis of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. The optimal choice is highly dependent on the specific objectives of the laboratory.

  • Method 1 (Direct Amide Coupling) is recommended for small-scale synthesis, medicinal chemistry applications, and situations where the highest possible purity and yield are critical from the outset. Its mild conditions are advantageous for sensitive substrates, though the cost and need for chromatographic purification are notable drawbacks.

  • Method 2 (Thermal Condensation) is the superior choice for large-scale synthesis, process development, and cost-sensitive projects. Its speed, low reagent cost, and solvent-free nature make it an economically and environmentally attractive option. While potentially requiring more optimization to maximize yield and minimize byproducts, its simplicity and scalability are significant assets.

For a comprehensive inter-laboratory validation, it is recommended that both methods be initially evaluated at a small scale. Key performance indicators such as yield, purity (via HPLC), and ease of handling should be documented.[12] The chosen method can then be subjected to further robustness testing by varying parameters such as temperature, reaction time, and reagent stoichiometry to ensure consistent performance across different laboratory environments.[13]

References

  • Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Jack Westin. Retrieved March 21, 2026, from [Link]

  • Schuhmacher, A., Shiro, T., Ryan, S. J., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(15), 3847-3852. DOI:10.1039/D0SC01330G. Available at: [Link]

  • (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Patel, R. P., & Patel, K. C. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 10(5), 233. Available at: [Link]

  • Li, J., et al. (2019). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Communications Chemistry, 2(1), 1-7. Available at: [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CH646418A5 - Process for the preparation of cyanoacetanilides. Google Patents.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • El-Mekabaty, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Google Patents.
  • LookChem. (n.d.). Cas 175013-18-0,Pyraclostrobine. LookChem. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Google Patents.
  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Eurachem. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide. Google Patents.
  • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (2026). Synthesis and synthetic applications of cyanoacetamides. ResearchGate. Retrieved March 21, 2026, from [Link]

  • IUPAC. (2002). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. Retrieved March 21, 2026, from [Link]

  • IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Retrieved March 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

For the diligent researcher in drug discovery and development, the synthesis of novel compounds is a routine yet critical task. Equally critical is the responsible management and disposal of resulting chemical waste.

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug discovery and development, the synthesis of novel compounds is a routine yet critical task. Equally critical is the responsible management and disposal of resulting chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, a compound characterized by its dual-hazard nature, containing both a chlorinated aromatic ring and a cyano functional group. Our focus is to move beyond mere compliance, embedding principles of chemical causality and safety into every step of the disposal process.

Understanding the Hazard Profile: A Dual-Functionality Molecule

N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] The primary hazards stem from two distinct chemical moieties:

  • The Cyano Group (-CN): This group is acutely toxic. In the presence of acids or moisture, it can hydrolyze to produce highly toxic hydrogen cyanide (HCN) gas.[3][4] Therefore, all waste streams containing this compound must be handled under conditions that prevent acidification.

  • The Chlorinated Phenyl Group: Chlorinated organic compounds are environmentally persistent and, upon incomplete combustion, can form hazardous byproducts such as dioxins.[5] Their disposal requires specific, high-temperature incineration conditions to ensure complete destruction.[6][7]

The presence of both groups in a single molecule necessitates a disposal strategy that addresses both acute toxicity and environmental persistence.

Table 1: Hazard and Safety Summary for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Hazard ClassificationGHS PictogramPrecautionary Measures
Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][8]
Skin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Serious Eye Irritation (Category 2A)Wear eye protection (safety glasses or goggles). If in eyes, rinse cautiously with water for several minutes.[1][2]
Respiratory Tract IrritationAvoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[1][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N-(2-chloro-6-methylphenyl)-2-cyanoacetamide in any form, including as a waste product.

Table 2: Required Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[4] Consider double-gloving.Prevents skin absorption, which is a key exposure route for cyanide compounds.[4]
Eye Protection Chemical safety goggles. A face shield should be used if there is a splash hazard.[1][4]Protects against irritation from dust and potential splashes during solution preparation for disposal.
Body Protection A lab coat that fully covers the arms.Prevents contamination of personal clothing.
Respiratory Protection All handling of the solid and its waste solutions must be conducted in a certified chemical fume hood.[3]Prevents inhalation of the powdered compound and any potential off-gassing of hydrogen cyanide.

Disposal Pathways: A Decision Framework

There are two primary, validated pathways for the final disposal of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide waste: high-temperature incineration and chemical treatment followed by disposal. The choice of pathway depends on the quantity of waste, available facilities, and local regulations.

Disposal_Decision_Tree Start Waste Generated: N-(2-chloro-6-methylphenyl)-2-cyanoacetamide (Solid or Contaminated Materials) Incineration Pathway 1: High-Temperature Incineration (Preferred Method) Start->Incineration Large quantities or access to facility Chemical_Treatment Pathway 2: In-Lab Chemical Treatment (For Small Quantities) Start->Chemical_Treatment Small lab-scale quantities Licensed_Disposal Package, label, and transfer to a licensed hazardous waste disposal facility. Incineration->Licensed_Disposal Alkaline_Chlorination Step 1: Alkaline Chlorination to Destroy Cyano Group Chemical_Treatment->Alkaline_Chlorination Verification Step 2: Verification of Cyanide Destruction Alkaline_Chlorination->Verification Verification->Alkaline_Chlorination Destruction Incomplete Neutralization Step 3: Neutralization and Disposal of Chlorinated Waste Verification->Neutralization Destruction Confirmed Final_Waste Collect treated liquid waste in a 'Halogenated Organic Waste' container for licensed disposal. Neutralization->Final_Waste

Caption: Decision workflow for the disposal of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

Pathway 1: High-Temperature Incineration (Preferred Method)

This is the most effective and recommended method for the complete destruction of the molecule, addressing both the chlorinated and cyano hazards simultaneously.

Causality: High temperatures, in the presence of sufficient oxygen, break down the stable aromatic ring and the carbon-chlorine bonds. Regulations for the incineration of halogenated organic substances often mandate a temperature of at least 1100°C with a residence time of at least two seconds.[6][7] This ensures the conversion of the organic components to carbon dioxide, water, and nitrogen, while the chlorine is converted to hydrogen chloride (HCl), which is subsequently scrubbed from the exhaust gas.[10]

Step-by-Step Protocol for Incineration:
  • Segregation and Collection:

    • Collect all solid waste of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide and any grossly contaminated materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed container.

    • The container should be labeled as "Hazardous Waste: Chlorinated Organic Compound, Acute Toxic (Cyanide)."

    • Do not mix this waste with other waste streams, especially acidic wastes, to prevent the generation of HCN gas.[11][12]

  • Packaging:

    • Ensure the waste container is robust, leak-proof, and compatible with the waste.

    • The exterior of the container must be clean and free of contamination.

  • Disposal Vendor:

    • Arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the vendor with the Safety Data Sheet (SDS) for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide to ensure they are aware of the specific hazards and can manage its disposal in compliance with regulations such as those from the Environmental Protection Agency (EPA).[13][14]

Pathway 2: In-Lab Chemical Treatment (For Small Quantities)

For very small quantities (typically less than 5 grams), in-laboratory chemical treatment to destroy the highly toxic cyanide group can be considered before the resulting chlorinated waste is collected for disposal. The most common and well-documented method for cyanide destruction is alkaline chlorination.[10][11]

Causality: Under alkaline conditions (pH > 10), sodium hypochlorite (bleach) oxidizes the cyanide ion (CN⁻) to the much less toxic cyanate ion (CNO⁻). The cyanate can then be further oxidized to carbon dioxide and nitrogen gas with additional hypochlorite and a longer reaction time. The alkaline pH is critical to prevent the formation of highly toxic cyanogen chloride (CNCl) gas.[12][15]

A Note of Caution: The reaction of sodium hypochlorite with the chlorinated aromatic portion of the molecule is not well-documented. While the aromatic ring is generally stable, there is a possibility of further chlorination, creating polychlorinated byproducts.[2] Therefore, this procedure should be performed with caution, and the final treated waste must still be disposed of as halogenated hazardous waste.

Step-by-Step Protocol for In-Lab Alkaline Chlorination:

This procedure must be performed in a certified chemical fume hood.

  • Preparation of the Reaction Mixture:

    • In a suitably sized beaker or flask equipped with a magnetic stirrer, dissolve the solid N-(2-chloro-6-methylphenyl)-2-cyanoacetamide waste in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol.

    • Slowly and with stirring, add a 1 M sodium hydroxide (NaOH) solution to the mixture until the pH is above 10. This ensures the amide and any potential HCN are in a basic environment. The basic conditions may also initiate hydrolysis of the amide group.[16]

    • Place the reaction vessel in an ice bath to control the temperature during the oxidation, which is an exothermic process.

  • Oxidation of the Cyano Group:

    • While stirring and maintaining the temperature between 4-10°C, slowly add a 50% excess of commercial sodium hypochlorite solution (e.g., household bleach, typically 5.25% or ~0.75 M NaOCl).[11] The excess ensures the complete destruction of the cyanide.

    • After the addition is complete, continue stirring in the ice bath for at least one hour.

    • Remove the ice bath and allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.

  • Verification of Cyanide Destruction (Crucial Step):

    • Before proceeding, it is essential to verify that the cyanide has been destroyed. This can be done using commercially available cyanide test strips or a colorimetric test kit. The concentration should be below the limit for hazardous waste classification in your jurisdiction.

    • If the test is positive for cyanide, add more hypochlorite solution and continue the reaction until destruction is complete.

  • Neutralization and Final Waste Collection:

    • Once cyanide destruction is confirmed, the remaining hypochlorite can be quenched by the slow addition of sodium bisulfite or sodium thiosulfate solution until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

    • Neutralize the solution to a pH between 6 and 8 with a dilute acid (e.g., 1 M HCl).

    • Transfer the final treated solution to a container labeled "Hazardous Waste: Halogenated Organic Waste."

  • Disposal:

    • This container must be disposed of through a licensed hazardous waste disposal company, as it now contains chlorinated organic compounds.

By adhering to these detailed procedures, researchers can ensure the safe, responsible, and scientifically sound disposal of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Aaron Chemistry GmbH. (2025, August 9). Safety Data Sheet: 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide.
  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Columbia Research.
  • Tokyo Chemical Industry Co., Ltd. (2025, April 28). Safety Data Sheet.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. EPA.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyanide. NJ.gov.
  • Food and Agriculture Organization of the United Nations. (2012). Industrial Emissions (Waste Incineration)
  • Fisher Scientific. (2011, February 9). Safety Data Sheet.
  • ChemicalBook. (2026, January 17). 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Safety Data Sheet.
  • Hooker Chemical Corporation. (n.d.).
  • University of Illinois. (2014, March 24). Cyanides. Division of Research Safety.
  • EUR-Lex. (n.d.).
  • ResearchGate. (2013, May 25).
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Cyanide.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • Columbia University. (2013, May 7). Cyanide Safe Use Guidelines. Columbia Research.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide - Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Centers for Disease Control and Prevention.
  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Stanford University. (n.d.). Information on Cyanide Compounds. Environmental Health & Safety.
  • Massachusetts Institute of Technology. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU.
  • BenchChem. (2025). In-Depth Technical Guide: Thermal Stability and Decomposition of N-(tert-butyl)-2-cyanoacetamide.
  • American Chemistry Council. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PubMed.
  • Euro Chlor. (2013).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
  • Korea Science. (2022, October 31). Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide.
  • ResearchGate. (2016, February 2). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • Euro Chlor. (2013).

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-(2-chloro-6-methylphenyl)-2-cyanoacetamide

Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, a compound used in research and development.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and handling strategies are critical. The protocols outlined below are designed to be a self-validating system of safety, grounded in established chemical hazard data and best laboratory practices.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide is not fully established, a robust risk assessment can be constructed by analyzing its structural components and data from analogous compounds.[2] The molecule combines a substituted aniline ring (2-chloro-6-methylphenyl) with a cyanoacetamide functional group. This structure suggests several potential hazards that must be addressed.

Based on safety data for structurally related chemicals, we can anticipate the following primary hazards:

  • Acute Toxicity (Harmful): Compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, it is prudent to treat this compound as having moderate acute toxicity via all primary routes of exposure.

  • Skin and Eye Irritation: Substituted acetamides frequently cause skin irritation and serious eye irritation.[3][4][5] Direct contact with the solid powder or solutions can lead to inflammation, redness, and discomfort.

  • Respiratory Tract Irritation: Inhalation of airborne dust or aerosols may cause irritation to the respiratory system.[3][4][5]

The presence of the cyano group (-C≡N) warrants special consideration. While stable within the molecule, improper handling, such as exposure to strong acids or high temperatures, could potentially lead to the release of highly toxic hydrogen cyanide gas. This necessitates strict control over experimental conditions and waste streams.

Core Protective Measures: Engineering and Personal Controls

A multi-layered approach to safety is paramount. Engineering controls serve as the first and most effective line of defense, supplemented by rigorously selected and utilized PPE.

Engineering Controls: Your Primary Barrier

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, especially weighing the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[1][6] This ensures that any dust or vapors are effectively captured and exhausted away from the operator's breathing zone.

  • Ventilation: The laboratory should have general dilution ventilation to manage fugitive emissions.[3] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE): A Necessary Last Line of Defense

When engineering controls are in place, PPE provides the essential final barrier against accidental contact.

  • Hand Protection: Chemical-resistant gloves are mandatory.

    • Type: Nitrile gloves are a suitable choice for incidental contact. They must be inspected for any signs of degradation or punctures before each use.[3][8]

    • Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3][8] Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws.[4][6] After removing gloves, wash hands thoroughly with soap and water.[3][4]

  • Eye and Face Protection:

    • Minimum Requirement: At all times, wear chemical safety goggles that conform to approved government standards such as NIOSH (US) or EN 166 (EU).[3][4][9] These provide a seal around the eyes to protect against dust particles and splashes.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a face shield should be worn in addition to safety goggles to protect the entire face.[3][8]

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn to protect against minor spills and contamination of personal clothing.

    • For tasks with a higher risk of spillage, such as handling larger quantities, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is typically not required.

    • When Required: If there is a failure of engineering controls, a significant spill outside of a fume hood, or when cleaning up spills where dust may become airborne, respiratory protection is essential.[8] A particle respirator (e.g., N95 or P100) is recommended for nuisance dust exposures.[3][5] Use respirators and their components that have been tested and approved under appropriate government standards.[5][8]

PPE Selection and Use Protocol

The following workflow provides a logical, step-by-step process for ensuring the correct level of protection for any task involving N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution & Disposal start Begin Work with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide assess_task Assess Task: Weighing, Dissolving, Reaction, etc. start->assess_task fume_hood Is work performed in a certified chemical fume hood? assess_task->fume_hood base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No spill_risk Risk of Splash or Aerosol? base_ppe->spill_risk add_face_shield Add Face Shield spill_risk->add_face_shield Yes large_scale Handling >10g or Cleaning a Spill? spill_risk->large_scale No add_face_shield->large_scale add_respirator Add Respirator (N95/P100) & Chemical Apron large_scale->add_respirator Yes proceed Proceed with Task large_scale->proceed No add_respirator->proceed decontaminate Decontaminate & Dispose of PPE and Waste Properly proceed->decontaminate

Caption: PPE selection workflow for handling the target compound.

Summary of PPE by Laboratory Task
TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatNot Required
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot Required
Running Reaction Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatNot Required
Large Scale Work (>10g) Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldChemical-Resistant ApronRecommended (N95)
Cleaning Spills Maximize VentilationNitrile GlovesSafety Goggles & Face ShieldChemical-Resistant ApronRequired (N95/P100)

Operational and Disposal Plans

Safe handling extends beyond the experiment itself to include the proper management of all contaminated materials and waste.

Step-by-Step PPE Doffing (Removal) Procedure

The order of PPE removal is critical to prevent cross-contamination.

  • Decontaminate (if applicable): Wipe down the exterior of gloves with an appropriate solvent if they are grossly contaminated.

  • Remove Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you remove it to contain any contaminants on the inner surface.

  • Remove Gloves: Use the proper technique to remove gloves without touching the outside with your bare hands.

  • Remove Face Shield/Goggles: Handle by the strap or earpieces.

  • Remove Respirator: If worn, remove by the straps without touching the front.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with N-(2-chloro-6-methylphenyl)-2-cyanoacetamide must be disposed of as solid hazardous waste.[3] Place items in a suitable, closed container, clearly labeled for disposal.[3]

  • Chemical Waste: Unused material and reaction waste must be treated as hazardous.[3] Do not pour down the drain.[3][6][8] Collect all surplus and non-recyclable solutions in a designated, sealed, and clearly labeled waste container for collection by a licensed professional waste disposal service.[3][4]

Emergency Response

In the event of an accidental exposure, immediate and correct first aid is vital.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][7] If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][9] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[6][10] Rinse the mouth with water.[1] Call a poison center or doctor immediately.[9]

Always show the Safety Data Sheet to the attending medical personnel.[3][9]

References

  • Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. [Link]

  • PubChem. (n.d.). N-(2-chloro-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). N-(2-CHLORO-6-METHYLPHENYL)CYANOTHIOFORMAMIDE — Chemical Substance Information. [Link]

  • The Japan Society for Occupational Health. (2022, May 25). Recommendation of occupational exposure limits (2022–2023). [Link]

  • Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet 2-Cyanoacetamide, 99%. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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